AC 253
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C122H196N40O39/c1-55(2)40-76(141-63(13)169)99(181)138-50-91(176)142-69(18-14-36-135-120(128)129)100(182)150-79(43-58(7)8)108(190)157-85(53-164)113(195)147-72(30-33-87(123)172)102(184)145-74(32-35-93(178)179)103(185)152-78(42-57(5)6)107(189)153-80(46-66-49-134-54-140-66)109(191)144-70(19-15-37-136-121(130)131)101(183)151-77(41-56(3)4)106(188)146-73(31-34-88(124)173)105(187)160-97(62(12)168)118(200)156-83(45-65-24-28-68(171)29-25-65)119(201)162-39-17-21-86(162)114(196)148-71(20-16-38-137-122(132)133)104(186)159-96(61(11)167)117(199)155-82(48-90(126)175)111(193)158-94(59(9)165)115(197)139-51-92(177)143-84(52-163)112(194)154-81(47-89(125)174)110(192)161-95(60(10)166)116(198)149-75(98(127)180)44-64-22-26-67(170)27-23-64/h22-29,49,54-62,69-86,94-97,163-168,170-171H,14-21,30-48,50-53H2,1-13H3,(H2,123,172)(H2,124,173)(H2,125,174)(H2,126,175)(H2,127,180)(H,134,140)(H,138,181)(H,139,197)(H,141,169)(H,142,176)(H,143,177)(H,144,191)(H,145,184)(H,146,188)(H,147,195)(H,148,196)(H,149,198)(H,150,182)(H,151,183)(H,152,185)(H,153,189)(H,154,194)(H,155,199)(H,156,200)(H,157,190)(H,158,193)(H,159,186)(H,160,187)(H,161,192)(H,178,179)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)/t59-,60-,61-,62-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,94+,95+,96+,97+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVDFCPGVUGNIP-MLZIZKOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C122H196N40O39 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2847.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AC253: An Amylin Receptor Antagonist for Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AC253 is a potent and selective peptide antagonist of the amylin receptor, primarily targeting the AMY3 receptor subtype.[1] Originally investigated as a potential therapeutic for type 2 diabetes, its role in neuroscience has gained significant attention due to the discovery that the amylin receptor acts as a portal for the neurotoxic effects of amyloid-β (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[1][2] This guide provides a comprehensive overview of the mechanism of action of AC253, detailing its molecular interactions, downstream signaling effects, and its protective role against Aβ-induced neurotoxicity. A cyclized, more stable and brain-penetrant analog, cAC253, has also been developed and will be discussed.[1]
Data Presentation
The following tables summarize the key quantitative data for AC253 and its cyclized analog, cAC253.
Table 1: In Vitro Efficacy of AC253 and cAC253
| Compound | Assay | Cell Line | Target | IC50 | Reference |
| AC253 | ¹²⁵I-adrenomedullin binding | - | Amylin Receptor | 25 nM | MCE |
| AC253 | hAmylin-induced cAMP accumulation | HEK293-AMY3 | AMY3 Receptor | ~0.85 µM | [1] |
| cAC253 | hAmylin-induced cAMP accumulation | HEK293-AMY3 | AMY3 Receptor | ~0.3 µM | [1] |
Table 2: In Vitro Binding Affinity of AC253 and cAC253
| Compound | Assay | Cell Line | Target | Kd | Reference |
| AC253 | Cell Binding | HEK293-AMY3 | AMY3 Receptor | 2.6 ± 1.0 µM | [1] |
| cAC253 | Cell Binding | HEK293-AMY3 | AMY3 Receptor | 1.45 ± 0.5 µM | [1] |
Table 3: In Vivo Administration in TgCRND8 Mouse Model of Alzheimer's Disease
| Compound | Administration Route | Dosage | Duration | Outcome | Reference |
| AC253 | Intracerebroventricular (ICV) | 2.4 µ g/day | 5 months | Improved spatial memory and learning, increased synaptic integrity, reduced microglial activation. | [1] |
| cAC253 | Intraperitoneal (IP) | 200 µg/kg | 10 weeks (3x/week) | Improved spatial memory. | [1] |
Mechanism of Action
The primary mechanism of action of AC253 is the competitive antagonism of the AMY3 receptor. The AMY3 receptor is a heterodimer of the calcitonin receptor and receptor activity-modifying protein 3 (RAMP3). In the context of Alzheimer's disease, soluble Aβ oligomers aberrantly activate this receptor, initiating a cascade of downstream signaling events that lead to synaptic dysfunction and neuronal cell death.
AC253 physically blocks the binding of both amylin and Aβ oligomers to the AMY3 receptor, thereby inhibiting the activation of downstream signaling pathways. This blockade has been demonstrated to prevent the Aβ-induced increase in intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels.[2] Consequently, the activation of protein kinase A (PKA), mitogen-activated protein kinase (MAPK), and Akt, all of which are implicated in Aβ-induced neurotoxicity, is suppressed.
The cyclized analog, cAC253, exhibits a similar mechanism of action but with enhanced potency, proteolytic stability, and brain permeability, making it a more promising therapeutic candidate.[1]
Signaling Pathway Diagrams
Caption: AC253 competitively antagonizes the AMY3 receptor, blocking Aβ-induced signaling.
Experimental Protocols
In-Cell Western Cyclic AMP (cAMP) Assay
This protocol is adapted from studies investigating the antagonist properties of AC253 and cAC253.[1][2]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human AMY3 receptor (HEK293-AMY3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and an appropriate selection antibiotic (e.g., Zeocin).
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 10,000 cells per well and incubated overnight.
-
Antagonist Pre-incubation: The culture medium is removed, and cells are pre-incubated with varying concentrations of AC253 or cAC253 (e.g., 0.01 to 10 µM) in serum-free medium for 30 minutes at 37°C.
-
Agonist Stimulation: Human amylin (hAmylin) is added to a final concentration of 1 µM to stimulate cAMP production. The plates are incubated for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: The medium is aspirated, and cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., from R&D Systems) according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This protocol is designed to assess the neuroprotective effects of AC253 against Aβ-induced cytotoxicity.[1][2]
-
Cell Culture: Primary human fetal neurons (HFNs) or a neuronal cell line such as N2a are cultured in their respective recommended media.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere and differentiate if necessary.
-
Treatment:
-
Prepare oligomeric Aβ₁₋₄₂ by dissolving the peptide in sterile water and incubating at 37°C for 5-7 days.
-
Pre-incubate the neuronal cells with AC253 or cAC253 (e.g., 10 µM) for 24 hours.
-
Add oligomeric Aβ₁₋₄₂ (e.g., 10 µM) to the wells and incubate for an additional 24-48 hours.
-
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
In Vivo Studies in TgCRND8 Mice
This protocol outlines the methodology for evaluating the therapeutic efficacy of AC253 and cAC253 in a transgenic mouse model of Alzheimer's disease.[1]
-
Animal Model: TgCRND8 mice, which overexpress a mutant human amyloid precursor protein, are used.
-
Drug Administration:
-
AC253: Administered via continuous intracerebroventricular (ICV) infusion using osmotic mini-pumps at a dose of 2.4 µ g/day for 5 months, starting at 3 months of age.
-
cAC253: Administered via intraperitoneal (IP) injections at a dose of 200 µg/kg, three times a week for 10 weeks, starting at 3.5 months of age.
-
-
Behavioral Testing (Morris Water Maze):
-
The Morris Water Maze is used to assess spatial learning and memory.
-
Mice are trained to locate a hidden platform in a circular pool of opaque water using distal visual cues.
-
Training consists of multiple trials per day for several consecutive days.
-
A probe trial is conducted 24 hours after the last training session, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
-
Biochemical and Immunohistochemical Analysis:
-
At the end of the treatment period, mice are euthanized, and their brains are harvested.
-
One hemisphere is used for biochemical analysis to quantify Aβ levels (e.g., via ELISA) and levels of synaptic proteins (e.g., synapsin 1, synaptophysin via Western blot).
-
The other hemisphere is fixed, sectioned, and used for immunohistochemical staining to visualize Aβ plaques and markers of neuroinflammation (e.g., Iba1 for microglia).
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of AC253.
References
- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
AC253: A Technical Guide to its Amylin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC253 is a potent and selective peptide antagonist of the amylin receptor family. Amylin, a pancreatic β-cell hormone, plays a crucial role in glucose homeostasis and energy balance. Its receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), represent a significant target for therapeutic intervention in metabolic diseases and neurodegenerative disorders. This guide provides an in-depth analysis of the binding affinity of AC253 to the amylin receptor, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Binding Affinity of AC253 and its Analogs
The binding affinity of AC253 and its cyclic analog, cAC253, for the amylin receptor 3 (AMY3) has been quantified using various in vitro assays. The data consistently demonstrates high-affinity binding, characteristic of a potent antagonist.
| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Cell Line |
| AC253 | AMY3 | Cell Binding Assay | Kd | 2.6 ± 1.0[1] | HEK293 expressing AMY3 |
| cAC253 | AMY3 | Cell Binding Assay | Kd | 1.45 ± 0.5[1] | HEK293 expressing AMY3 |
| AC253 | AMY3 | cAMP Inhibition Assay | IC50 | ~0.85[2] | HEK293 expressing AMY3 |
| cAC253 | AMY3 | cAMP Inhibition Assay | IC50 | ~0.3[1][2] | HEK293 expressing AMY3 |
| AC253 | Adrenomedullin Receptor | Radioligand Binding | IC50 | 0.025 | Rat-2 Fibroblasts |
Table 1: Summary of AC253 and cAC253 Binding Affinity Data.
Experimental Protocols
The determination of AC253's binding affinity relies on robust and reproducible experimental methodologies. The following sections detail the key protocols employed in the characterization of this antagonist.
Radioligand Competition Binding Assay
This assay is a cornerstone for determining the binding affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of AC253.
Materials:
-
HEK293 cells stably expressing the human AMY3 receptor (CTR + RAMP3).
-
Radioligand: 125I-labeled rat amylin (125I-rAmy) or 125I-labeled calcitonin gene-related peptide (125I-CGRP).
-
Unlabeled competitor: AC253.
-
Binding Buffer: Typically DMEM containing 0.1% (w/v) BSA and protease inhibitors.
-
Wash Buffer: Ice-cold PBS.
Procedure:
-
Cell Culture: HEK293-AMY3 cells are cultured to confluence in appropriate media.
-
Cell Preparation: Cells are harvested and resuspended in binding buffer to a specific concentration (e.g., 2 x 105 cells/tube). Alternatively, membrane preparations can be used.
-
Assay Setup:
-
Total Binding: Cells are incubated with the radioligand alone.
-
Non-specific Binding: Cells are incubated with the radioligand in the presence of a high concentration of unlabeled amylin (e.g., 1 µM).
-
Competition: Cells are incubated with the radioligand and varying concentrations of AC253.
-
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 1 hour at 37°C).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters or by centrifugation. The filters or cell pellets are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competition experiment is then plotted, and the IC50 value is determined using non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Radioligand Competition Binding Assay Workflow.
Functional Assay: cAMP Inhibition
This assay measures the ability of AC253 to antagonize the amylin-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the amylin receptor signaling pathway.
Objective: To determine the functional antagonist potency (IC50) of AC253.
Materials:
-
HEK293 cells stably expressing the human AMY3 receptor.
-
Amylin (agonist).
-
AC253 (antagonist).
-
cAMP assay kit (e.g., chemiluminescent immunoassay).
-
Cell lysis buffer.
Procedure:
-
Cell Seeding: HEK293-AMY3 cells are seeded into 96-well plates and grown to the desired confluence.
-
Pre-treatment with Antagonist: Cells are pre-incubated with varying concentrations of AC253 for a defined period.
-
Agonist Stimulation: Amylin is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a specific time to stimulate cAMP production.
-
Cell Lysis: The medium is removed, and cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay or other detection methods as per the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of the amylin-induced cAMP response is calculated for each concentration of AC253. The data is then plotted to determine the IC50 value.
cAMP Inhibition Functional Assay Workflow.
Amylin Receptor Signaling Pathway and Mechanism of AC253 Action
The amylin receptor is a class B G protein-coupled receptor (GPCR). Upon binding of the endogenous agonist, amylin, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of amylin.
AC253 acts as a competitive antagonist at the amylin receptor. It binds to the receptor but does not induce the conformational change required for G protein activation. By occupying the binding site, AC253 prevents amylin from binding and initiating the downstream signaling cascade, thereby inhibiting the production of cAMP and the subsequent physiological responses.
Amylin Receptor Signaling and AC253 Antagonism.
Conclusion
AC253 is a well-characterized, high-affinity antagonist of the amylin receptor. Its ability to potently inhibit amylin-mediated signaling has been robustly demonstrated through detailed binding and functional assays. The cyclic analog, cAC253, exhibits enhanced binding affinity, highlighting the potential for structural modifications to improve antagonist potency. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working on amylin receptor-targeted therapeutics.
References
An In-Depth Technical Guide to the Inhibition of the Amylin Receptor Signaling Pathway by AC253
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the AC253 signaling pathway, focusing on its mechanism of action as an amylin receptor antagonist and its therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's. This document details the molecular interactions, downstream signaling cascades, and provides methodologies for key experiments to study the effects of AC253.
Introduction to AC253 and the Amylin Receptor
AC253 is a peptide-based antagonist of the amylin receptor, a G protein-coupled receptor (GPCR) that has emerged as a significant target in various physiological and pathological processes. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), with the AMY3 subtype, a complex of CTR and RAMP3, being a key target of AC253.[1] This receptor is implicated in the neurotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2][3][4][5] AC253 and its more stable, brain-penetrant cyclic analog, cAC253, have demonstrated neuroprotective effects by blocking the detrimental actions of Aβ.[2][3][5]
The AC253 Signaling Pathway
AC253 exerts its effects by competitively inhibiting the binding of amylin and Aβ to the amylin receptor, thereby attenuating the activation of downstream signaling cascades. The binding of agonists like amylin or Aβ to the AMY3 receptor typically triggers a cascade of intracellular events, including the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and subsequently influences the activity of other crucial signaling molecules such as Mitogen-Activated Protein Kinase (MAPK) and Akt (also known as Protein Kinase B).[4][6] By blocking the initial receptor activation, AC253 effectively inhibits these downstream pathways, mitigating the cytotoxic effects of Aβ.
Visualizing the AC253 Signaling Pathway
The following diagram illustrates the mechanism of AC253 in inhibiting the amylin receptor signaling pathway.
Quantitative Data on AC253 and cAC253 Activity
The following tables summarize the key quantitative data regarding the inhibitory activity and binding affinity of AC253 and its cyclic analog, cAC253.
Table 1: Inhibitory Concentration (IC50) of AC253 and cAC253
| Compound | Assay | Cell Line | Agonist | IC50 | Reference |
| AC253 | cAMP Production | HEK293 (AMY3 expressing) | human Amylin (1 µM) | ~0.85 µM | [1] |
| cAC253 | cAMP Production | HEK293 (AMY3 expressing) | human Amylin (1 µM) | ~0.3 µM | [1] |
Table 2: Binding Affinity (Kd) of AC253 and cAC253
| Compound | Cell Line | Kd | Reference |
| AC253 | HEK293 (AMY3 expressing) | 2.6 ± 1.0 µM | [3] |
| cAC253 | HEK293 (AMY3 expressing) | 1.45 ± 0.5 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of AC253 on the amylin receptor signaling pathway.
In-Cell Western Assay for cAMP Measurement
This protocol is designed to quantify changes in intracellular cAMP levels in response to amylin receptor activation and its inhibition by AC253.
Materials:
-
HEK293 cells stably expressing the AMY3 receptor
-
96-well or 384-well microplates
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1X PBS with fish gel solution)
-
Primary antibody against cAMP
-
Infrared dye-conjugated secondary antibody
-
Cell stain for normalization (e.g., CellTag™ 700 Stain)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed AMY3-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Treatment: Treat the cells with human amylin in the presence or absence of varying concentrations of AC253 or cAC253 for the desired time.
-
Fixation: Remove the treatment media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS containing 0.1% Triton X-100 four times for 5 minutes each.
-
Blocking: Block the cells with a suitable blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against cAMP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the infrared dye-conjugated secondary antibody and a cell normalization stain for 1 hour at room temperature in the dark.
-
Imaging: Wash the cells and scan the plate using an infrared imaging system.
MTT Assay for Neuroprotection
This colorimetric assay assesses the ability of AC253 to protect neuronal cells from Aβ-induced cytotoxicity by measuring mitochondrial metabolic activity.
Materials:
-
Neuronal cell line (e.g., N2a) or primary neurons
-
96-well plates
-
Cell culture medium
-
Aβ1-42 oligomers
-
AC253 or cAC253
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of AC253 or cAC253 for a specified period.
-
Aβ Exposure: Add Aβ1-42 oligomers to the wells (with and without AC253) and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Live/Dead Cell Viability Assay
This fluorescence-based assay distinguishes between live and dead cells to provide a direct measure of cell viability following treatment.
Materials:
-
Neuronal cells
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1)
-
PBS or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture and treat neuronal cells with Aβ1-42 and/or AC253 as described for the MTT assay.
-
Staining Solution Preparation: Prepare a staining solution containing Calcein-AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS according to the manufacturer's instructions.
-
Staining: Remove the culture medium and incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope and capture images to quantify the number of live and dead cells.
-
Flow Cytometry: For suspension cells, analyze the stained cells using a flow cytometer to quantify the percentage of live and dead cells in the population.
-
Experimental and Logical Workflow Visualization
The following diagrams illustrate a typical experimental workflow for evaluating AC253 and the logical relationship of its protective effects.
Conclusion
AC253 and its cyclic derivative, cAC253, represent promising therapeutic candidates for neurodegenerative disorders characterized by amyloid pathology. By antagonizing the AMY3 receptor, these compounds effectively block the deleterious signaling cascades initiated by Aβ, leading to neuroprotection and cognitive improvement in preclinical models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and advance the therapeutic potential of amylin receptor antagonists.
References
- 1. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. neuroproof.com [neuroproof.com]
- 3. licorbio.com [licorbio.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
The Discovery and History of AC-253: A Technical Guide to a Promising Amylin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-253 is a synthetic peptide that has garnered significant interest in the scientific community for its potent antagonism of the amylin receptor and its potential therapeutic applications, most notably in the field of neurodegenerative diseases such as Alzheimer's. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to AC-253 and its cyclic analog, cAC-253. It is designed to serve as a comprehensive resource for researchers and drug development professionals working on novel therapeutics targeting the amylin signaling pathway.
Discovery and Historical Development
The story of AC-253 begins not in the realm of neuroscience, but in the pursuit of treatments for metabolic disorders. Initially developed by Amylin Pharmaceuticals, the "AC" in its name denotes its origin within their peptide library[1]. The primary goal of Amylin Pharmaceuticals at the time was the development of therapies for diabetes mellitus[2][3][4][5].
In the mid-1990s, Amylin Pharmaceuticals, in collaboration with Glaxo, was investigating amylin blockers, including AC-253, for the treatment of Type 2 diabetes. An Investigational New Drug (IND) application for AC-253 was anticipated to be filed by Glaxo for this indication. The rationale was that blocking the pancreatic hormone amylin could improve carbohydrate and fat metabolism in individuals with Type 2 diabetes. AC-253 even progressed to Phase I clinical trials in 1995, where it was found to be safe and well-tolerated.
However, the therapeutic focus for AC-253 dramatically shifted following a series of discoveries that implicated the amylin receptor in the pathophysiology of Alzheimer's disease. Researchers found that the toxic effects of amyloid-beta (Aβ) protein, a hallmark of Alzheimer's, could be mediated through the amylin receptor. This pivotal finding repositioned AC-253 as a potential neuroprotective agent. Subsequent studies demonstrated that AC-253 could block the detrimental actions of Aβ on neurons, opening up a new avenue of research for this once-diabetes-focused peptide.
Peptide Characteristics and Synthesis
AC-253 is a 24-amino acid peptide. A significant development in the research of AC-253 was the creation of a cyclized version, cAC-253. This modification was designed to improve the peptide's physicochemical and biological properties.
Peptide Synthesis
Both linear AC-253 and its cyclic counterpart, cAC-253, are synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Experimental Protocol: Solid-Phase Peptide Synthesis of AC-253 and cAC-253
-
Resin Preparation: The synthesis is initiated on a solid support, typically a rink amide resin for C-terminal amide peptides. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N'-Diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each amino acid in the peptide sequence.
-
Cyclization (for cAC-253): To create the cyclic structure of cAC-253, cysteine residues are incorporated at the N and C termini. A disulfide bond is then formed between these two cysteine residues.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Mechanism of Action: Amylin Receptor Antagonism
AC-253 exerts its biological effects by acting as a competitive antagonist at the amylin receptor, specifically the AMY3 receptor subtype. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). The combination of CTR with RAMP3 forms the AMY3 receptor.
In the context of Alzheimer's disease, the AMY3 receptor has been identified as a key mediator of amyloid-beta toxicity. Aβ oligomers can directly activate the AMY3 receptor, triggering a cascade of downstream signaling events that ultimately lead to synaptic dysfunction and neuronal cell death. AC-253 competitively binds to the AMY3 receptor, thereby blocking the binding of both amylin and Aβ and inhibiting their downstream signaling.
Signaling Pathways
Activation of the AMY3 receptor by Aβ or amylin initiates several intracellular signaling pathways:
-
cAMP/PKA Pathway: Receptor activation leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA).
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also activated downstream of AMY3 receptor engagement.
-
Akt Pathway: The pro-survival kinase Akt is another signaling molecule that is activated upon AMY3 receptor stimulation.
-
Intracellular Calcium: AMY3 receptor activation also leads to an increase in intracellular calcium (Ca2+) concentrations.
AC-253 effectively blocks the activation of these pathways induced by Aβ and amylin.
Key Experimental Data
A substantial body of preclinical evidence supports the therapeutic potential of AC-253 and cAC-253.
Quantitative Data Summary
| Parameter | Peptide | Value | Assay | Cell Line/Model | Reference |
| IC50 | cAC-253 | 0.3 µM | cAMP Assay | HEK293 (AMY3 expressing) | |
| AC-253 | 0.85 µM | cAMP Assay | HEK293 (AMY3 expressing) | ||
| Binding Affinity (Kd) | cAC-253 | 1.45 ± 0.5 µM | Flow Cytometry | HEK293 (AMY3 expressing) | |
| AC-253 | 2.6 ± 1.0 µM | Flow Cytometry | HEK293 (AMY3 expressing) | ||
| In Vitro Stability (Half-life) | cAC-253 | ~7 hours | Human Serum | - | |
| AC-253 | ~1 hour | Human Serum | - | ||
| In Vivo Efficacy | AC-253 | 2.4 µ g/day (ICV) | Morris Water Maze | TgCRND8 mice | |
| cAC-253 | 200 µg/kg (IP) | Morris Water Maze | TgCRND8 mice |
In Vitro Studies
Neuroprotection against Aβ Toxicity
AC-253 and cAC-253 have been shown to protect neuronal cells from Aβ-induced cytotoxicity. This is a critical finding that supports their potential as disease-modifying therapies for Alzheimer's.
Experimental Protocol: MTT Assay for Aβ-induced Cytotoxicity
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or other suitable neuronal cell lines are cultured in 96-well plates.
-
Cell Treatment: Cells are pre-incubated with various concentrations of AC-253 or cAC-253 for a specified period (e.g., 1-2 hours).
-
Aβ Addition: Aggregated Aβ peptide (e.g., Aβ1-42) is then added to the cell cultures at a concentration known to induce toxicity.
-
Incubation: The cells are incubated with the peptides for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. A decrease in absorbance indicates reduced cell viability.
Inhibition of cAMP Production
The antagonistic activity of AC-253 and cAC-253 at the AMY3 receptor can be quantified by measuring their ability to inhibit amylin-induced cAMP production.
Experimental Protocol: cAMP Assay
-
Cell Culture: HEK293 cells stably expressing the human AMY3 receptor are cultured in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Addition: Various concentrations of AC-253 or cAC-253 are added to the wells.
-
Agonist Stimulation: Amylin (or another agonist like forskolin) is added to stimulate cAMP production.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA). The signal is inversely proportional to the amount of cAMP present.
In Vivo Studies
Cognitive Improvement in Alzheimer's Disease Mouse Models
One of the most compelling lines of evidence for the therapeutic potential of AC-253 comes from studies in transgenic mouse models of Alzheimer's disease, such as the TgCRND8 mouse.
Experimental Protocol: In Vivo Efficacy in TgCRND8 Mice
-
Animal Model: TgCRND8 mice, which overexpress a mutant form of the human amyloid precursor protein and develop age-dependent amyloid plaques and cognitive deficits, are used.
-
Drug Administration:
-
AC-253: Administered via intracerebroventricular (ICV) infusion using osmotic mini-pumps for several months.
-
cAC-253: Administered via intraperitoneal (IP) injections multiple times a week for several weeks.
-
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris Water Maze, which evaluates spatial learning and memory.
-
Histopathological Analysis: After the treatment period, brain tissue is collected and analyzed for changes in amyloid plaque burden, synaptic markers, and neuroinflammation (e.g., microglial activation).
The results from these studies have consistently shown that both AC-253 and cAC-253 can improve spatial memory, increase synaptic integrity, and reduce microglial activation in this mouse model of Alzheimer's disease.
Brain Penetration
A critical factor for any CNS drug is its ability to cross the blood-brain barrier (BBB). Studies have shown that cAC-253 has superior brain permeability compared to its linear counterpart, AC-253. This was demonstrated using in vivo imaging techniques with fluorescently labeled peptides.
Future Directions and Conclusion
The discovery and subsequent repurposing of AC-253 from a diabetes drug candidate to a potential Alzheimer's therapeutic is a testament to the interconnectedness of biological pathways and the importance of continued research. The development of the more stable and brain-penetrant cyclic analog, cAC-253, has further enhanced the therapeutic potential of this class of compounds.
Future research will likely focus on optimizing the drug-like properties of AC-253 analogs, potentially through the development of small molecule mimetics to improve oral bioavailability and further enhance BBB penetration. The promising preclinical data strongly support the continued investigation of amylin receptor antagonists as a novel disease-modifying therapy for Alzheimer's disease. This technical guide provides a solid foundation of the existing knowledge on AC-253, with the aim of facilitating further research and development in this exciting field.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AC 253 as a Neuroprotective Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AC 253 is a potent and selective antagonist of the amylin receptor, demonstrating significant promise as a neuroprotective agent, particularly in the context of Alzheimer's disease. Its mechanism of action is centered on the inhibition of amyloid-beta (Aβ) oligomer-induced neurotoxicity. By blocking the AMY3 receptor subtype, this compound prevents the downstream signaling cascades that lead to synaptic dysfunction, neuronal cell death, and cognitive decline. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound's neuroprotective effects.
Core Mechanism of Action
This compound exerts its neuroprotective effects by competitively inhibiting the binding of amylin and Aβ oligomers to the amylin receptor, a G-protein coupled receptor. The AMY3 receptor subtype, in particular, has been identified as a key mediator of Aβ's toxic effects on neurons.[1][2] Blockade of this receptor by this compound abrogates the Aβ-induced impairment of hippocampal long-term potentiation (LTP), a cellular correlate of memory, and protects against Aβ-induced apoptotic cell death.[1][3][4][5] The neuroprotective action of this compound involves the prevention of several downstream signaling events, including increases in intracellular calcium, and the activation of protein kinase A (PKA), mitogen-activated protein kinase (MAPK), and Akt.[6][7][8]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its more potent, cyclized analog, cAC253.
| Compound | Assay | Receptor/Target | IC50 | Reference |
| This compound | Inhibition of hAmylin-evoked cAMP increase | AMY3 Receptor | ~0.85 µM | [1] |
| cAC253 | Inhibition of hAmylin-evoked cAMP increase | AMY3 Receptor | ~0.3 µM | [1][9] |
| This compound | Inhibition of 125I-adrenomedullin binding | Amylin Receptor | 25 nM | [6] |
| Compound | Assay | Cell Line | Binding Affinity (Kd) | Reference |
| This compound | Cell Binding Assay | AMY3-expressing HEK293 | 2.6 ± 1.0 µM | [10] |
| cAC253 | Cell Binding Assay | AMY3-expressing HEK293 | 1.45 ± 0.5 µM | [10] |
Signaling Pathways and Experimental Workflows
Aβ-Induced Neurotoxicity and this compound Intervention
The following diagram illustrates the signaling pathway initiated by Aβ oligomers through the amylin receptor and the point of intervention for this compound.
Experimental Workflow: In Vitro Neuroprotection Assay
The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound in a cell-based assay.
Experimental Protocols
In Vitro Neuroprotection Assay Using MTT
Objective: To quantify the protective effect of this compound against Aβ1-42-induced cytotoxicity in neuronal cell lines (e.g., human fetal neurons (HFNs) or N2a cells).[1][2]
Methodology:
-
Cell Culture: Plate HFNs or N2a cells in 96-well plates at an appropriate density and culture under standard conditions until they reach approximately 80% confluency.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the culture medium from the cells and add the this compound solutions. Incubate for 1-2 hours.
-
Aβ1-42 Oligomer Preparation: Prepare oligomeric Aβ1-42 according to established protocols.
-
Toxicity Induction: Add the prepared Aβ1-42 oligomers to the wells containing the this compound-treated cells to a final concentration known to induce significant cell death (e.g., 10 µM). Include control wells with cells alone, cells with this compound alone, and cells with Aβ1-42 alone.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control. Plot the percentage of viability against the concentration of this compound to determine the dose-dependent neuroprotective effect.
Measurement of cAMP Levels via In-Cell Western Assay
Objective: To determine the inhibitory effect of this compound on amylin-induced cAMP production in cells expressing the AMY3 receptor.[1][2][4]
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing the AMY3 receptor in 96-well plates and grow to confluency.
-
Treatment:
-
Starve the cells in serum-free medium for a designated period.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of human amylin (e.g., 1 µM) for 15 minutes to induce cAMP production.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate the cells with a primary antibody against cAMP.
-
Wash the cells and incubate with an appropriate IRDye-conjugated secondary antibody.
-
-
Detection: Scan the plate using an infrared imaging system (e.g., Odyssey scanner) to quantify the fluorescence intensity, which is proportional to the cAMP level.
-
Data Analysis: Normalize the cAMP signal to cell number (e.g., by co-staining with a nuclear stain). Plot the normalized cAMP levels against the concentration of this compound to determine the IC50 value for the inhibition of amylin-induced cAMP production.
Assessment of Hippocampal Long-Term Potentiation (LTP)
Objective: To evaluate the ability of this compound to reverse Aβ-induced deficits in synaptic plasticity in hippocampal slices.
Methodology:
-
Hippocampal Slice Preparation: Prepare transverse hippocampal slices (300-400 µm thick) from adult rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Slice Recovery: Allow the slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording: Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Aβ Application: Perfuse the slice with aCSF containing Aβ oligomers to induce a depression of the fEPSP slope.
-
This compound Application: After the Aβ-induced depression has stabilized, co-perfuse the slice with Aβ and this compound.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS), which typically consists of multiple trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[11]
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after TBS to assess the magnitude and stability of LTP.
-
Data Analysis: Normalize the fEPSP slope to the pre-LTP baseline. Compare the degree of potentiation in slices treated with Aβ alone versus those treated with Aβ and this compound.
Conclusion and Future Directions
This compound has demonstrated a clear neuroprotective profile in preclinical models of Alzheimer's disease. Its well-defined mechanism of action, centered on the antagonism of the amylin receptor, provides a strong rationale for its further development. The development of more stable and brain-penetrant analogs, such as cAC253, addresses some of the limitations of peptide-based therapeutics.[1][3] Future research should focus on comprehensive in vivo efficacy and safety studies in higher animal models to pave the way for potential clinical investigation. The amylin receptor remains a promising therapeutic target for disease-modifying therapies for Alzheimer's disease and related neurodegenerative conditions.[1][5]
References
- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]
- 4. ovid.com [ovid.com]
- 5. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Time-Dependent Reversal of Long-Term Potentiation by an Integrin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Basic Research Applications of AC253: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC253 is a potent and selective antagonist of the amylin receptor (AMYR).[1][2][3] Amylin, a pancreatic peptide hormone co-secreted with insulin, is involved in glycemic control but has also been implicated in the pathophysiology of Alzheimer's disease. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). AC253 has emerged as a critical tool in basic research to investigate the physiological and pathological roles of the amylin signaling pathway, particularly in the context of neurodegenerative diseases. This guide provides an in-depth overview of the core basic research applications of AC253, complete with quantitative data, experimental protocols, and visual diagrams of the signaling pathways involved.
Core Research Applications
The primary basic research application of AC253 revolves around its ability to competitively inhibit the binding of amylin and amyloid-beta (Aβ) peptides to the amylin receptor. This has positioned AC253 as a valuable pharmacological tool for:
-
Elucidating the role of the amylin receptor in Alzheimer's Disease Pathogenesis: Research has demonstrated that Aβ, a key pathological hallmark of Alzheimer's, can directly activate the amylin receptor, leading to downstream neurotoxic effects. AC253 is used to block these interactions and study the subsequent cellular responses.[1][2]
-
Investigating Neuroprotective Mechanisms: AC253 has been shown to protect neuronal cells from Aβ-induced cytotoxicity and apoptosis. Researchers utilize AC253 to dissect the specific signaling pathways involved in this neuroprotection.
-
Studying Intracellular Signaling Cascades: Activation of the amylin receptor triggers multiple intracellular signaling pathways. AC253 is employed to inhibit these pathways and thereby understand their composition and downstream effects.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of AC253 and its cyclic analog, cAC253.
| Compound | Target | Assay | IC50 | Reference |
| AC253 | Amylin Receptor | Inhibition of 125I-adrenomedullin binding | 25 nM | |
| AC253 | Amylin Receptor | Inhibition of human amylin-induced cAMP production in AMY3-expressing HEK293 cells | ~0.85 µM | |
| cAC253 | Amylin Receptor | Inhibition of human amylin-induced cAMP production in AMY3-expressing HEK293 cells | ~0.3 µM |
| Compound | Application | Concentration | Effect | Reference |
| AC253 | Antagonism of adrenomedullin-stimulated cAMP production | 5-20 µM | Inhibition | |
| AC253 | Blockade of Aβ1-42-induced electrophysiological effects | 10 nM | Inhibition | |
| cAC253 | Neuroprotection against Aβ1–42-induced cytotoxicity and apoptosis in HFNs and N2a cells | 0-10 µM | Protection | |
| cAC253 | Improvement of cognitive deficits in TgCRND8 mice | 200 µg/kg (i.p., 3 times a week for 10 weeks) | Improvement |
Key Experimental Protocols
In Vitro Neuroprotection Assay against Aβ Toxicity
This protocol outlines the methodology to assess the neuroprotective effects of AC253 against amyloid-beta-induced cell death.
a. Cell Culture:
-
Human Fetal Neurons (HFNs) or N2a neuroblastoma cells are commonly used.
-
Culture cells in appropriate media (e.g., DMEM for N2a) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
b. Aβ1-42 Preparation:
-
Synthesized Aβ1-42 peptide is prepared to form oligomers, which are considered the primary toxic species.
-
Dissolve Aβ1-42 in hexafluoroisopropanol (HFIP), evaporate the solvent, and then resuspend in DMSO.
-
Dilute the peptide in serum-free cell culture medium and incubate at 4°C for 24 hours to promote oligomer formation.
c. Treatment:
-
Plate cells in 96-well plates.
-
Pre-incubate the cells with varying concentrations of AC253 (e.g., 1-10 µM) for 1-2 hours.
-
Add the prepared Aβ1-42 oligomers (typically 10 µM) to the cell cultures.
-
Incubate for 24-48 hours.
d. Cell Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
e. Live/Dead Assay:
-
Use a commercially available Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific).
-
The kit contains calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).
-
After treatment, incubate cells with the dye solution according to the manufacturer's instructions.
-
Visualize and quantify the live and dead cells using fluorescence microscopy.
cAMP Production Assay
This protocol details the measurement of cyclic adenosine monophosphate (cAMP) levels to assess the antagonist activity of AC253 at the amylin receptor.
a. Cell Culture:
-
Use a cell line engineered to express the amylin receptor subtype 3 (AMY3), such as HEK293-AMY3 cells.
b. Assay Protocol:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of AC253 for 15-30 minutes.
-
Stimulate the cells with an amylin receptor agonist, such as human amylin (e.g., 1 µM), for 15-30 minutes at 37°C.
-
Lyse the cells using the lysis buffer provided in a cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay-based kit (e.g., a LANCE Ultra cAMP kit from PerkinElmer or a similar HTRF-based assay). The signal is inversely proportional to the concentration of cAMP in the sample.
Western Blot Analysis of Signaling Pathways (MAPK and Akt)
This protocol describes how to investigate the effect of AC253 on the phosphorylation status of key proteins in the MAPK and Akt signaling pathways.
a. Cell Lysis and Protein Quantification:
-
Treat neuronal cells with Aβ1-42 in the presence or absence of AC253 as described in the neuroprotection assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
b. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-p44/42 MAPK (Erk1/2), phospho-Akt) and antibodies for the total forms of these proteins as loading controls.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
Aβ-Induced Neurotoxic Signaling Pathway
Caption: Aβ-induced neurotoxic signaling cascade via the amylin receptor and its inhibition by AC253.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of AC253 against Aβ toxicity.
Logical Relationship of AC253's Mechanism of Action
Caption: Logical diagram illustrating the antagonistic action of AC253 at the amylin receptor.
References
- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of AC253 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the amylin receptor antagonist, AC253, and its cyclic analog, cAC253, in mouse models, primarily focusing on Alzheimer's disease research.
Introduction
AC253 is a peptide antagonist of the amylin receptor, which has been implicated in the neurotoxic effects of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2][3] By blocking the amylin receptor, AC253 has been shown to be neuroprotective against Aβ-induced toxicity in vitro and to mitigate cognitive deficits in mouse models of Alzheimer's disease.[1][2][3] Its cyclic analog, cAC253, offers improved stability, brain permeability, and binding affinity.[1][2][3] These notes detail the administration protocols and key findings from preclinical studies.
Data Presentation
Table 1: Summary of In Vivo Administration and Efficacy of AC253 and cAC253 in Mouse Models of Alzheimer's Disease
| Compound | Mouse Model | Administration Route | Dosage | Treatment Duration | Key Outcomes | Reference |
| AC253 | TgCRND8 | Intracerebroventricular (ICV) | 2.4 μ g/day | 5 months | Improved spatial memory and learning; Increased synaptic integrity; Reduced microglial activation. | [1][2][3] |
| cAC253 | TgCRND8 | Intraperitoneal (IP) | 200 μg/kg | 10 weeks (3 times/week) | Improved spatial memory. | [1][2][3] |
| cAC253 | 5XFAD | Intraperitoneal (IP) | 200 μg/kg | 5 weeks (3 times/week) | Not specified in abstract | [4] |
Table 2: Pharmacokinetic and Dosing Rationale
| Compound | Parameter | Details | Reference |
| cAC253 | Rationale for IP dose | Based on the calculated steady-state dose from ICV experiments with AC253. | [1] |
| cAC253 | Frequency of Administration | Based on the estimated half-life of cAC253 in the brain and serum. | [1] |
| AC253 & Analogs | Brain Penetration Study | Single IP injection of Cy5.5 labeled peptides (0.2 nmoles in 200 µl normal saline) in 6-month-old wild-type mice. Brains imaged after 2 hours. | [4] |
| AC253 & Analogs | Dose-Response for Brain Uptake | Single IP injection of peptides at 0, 0.6, 2, 10, and 20 mg/kg in 200 µl normal saline. Brains imaged after 2 hours. | [4] |
| AC253 & Analogs | Time-Based Brain Uptake | Single IP injection of 400 µg of peptides. Brains collected at 0, 0.5, 2, 6, 24, and 48 hours. | [4] |
Experimental Protocols
Protocol 1: Chronic Intracerebroventricular (ICV) Infusion of AC253 in TgCRND8 Mice
Objective: To assess the long-term effects of centrally administered AC253 on cognitive function and neuropathology in a mouse model of Alzheimer's disease.
Materials:
-
TgCRND8 mice (or other suitable Alzheimer's model)
-
AC253 peptide
-
Artificial cerebrospinal fluid (aCSF)
-
Alzet osmotic minipumps
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Analgesics
Procedure:
-
Animal Preparation: Acclimatize male and female TgCRND8 and wild-type littermate mice to the housing conditions for at least one week prior to surgery.
-
AC253 and Pump Preparation:
-
Dissolve AC253 in aCSF to the desired concentration to deliver 2.4 μ g/day based on the pump's flow rate.
-
Fill Alzet osmotic minipumps with the AC253 solution or vehicle (aCSF) according to the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 24 hours before implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region for cannula implantation (coordinates to be determined based on brain atlas for the specific mouse strain).
-
Implant the brain infusion cannula connected to the Alzet minipump.
-
Create a subcutaneous pocket on the back of the mouse and place the minipump.
-
Suture the incision.
-
-
Post-Operative Care:
-
Administer analgesics as per approved animal care protocols.
-
Monitor the mice daily for the first week for any signs of distress or infection.
-
-
Treatment Period: Allow for continuous infusion for the specified duration (e.g., 5 months).
-
Outcome Assessment:
-
Behavioral Testing: Conduct cognitive tests such as the Morris Water Maze or T-maze to assess spatial memory and learning.
-
Histological and Biochemical Analysis: At the end of the treatment period, euthanize the mice, perfuse with saline, and collect brain tissue for analysis of synaptic markers (e.g., synapsin 1, synaptophysin) and neuroinflammation markers (e.g., Iba1) via immunohistochemistry or Western blotting.
-
Protocol 2: Systemic (Intraperitoneal) Administration of cAC253 in TgCRND8 Mice
Objective: To evaluate the therapeutic efficacy of systemically administered cAC253 on cognitive deficits in a mouse model of Alzheimer's disease.
Materials:
-
TgCRND8 mice (or other suitable Alzheimer's model)
-
cAC253 peptide
-
Sterile normal saline (0.9% NaCl)
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Animal Preparation: Acclimatize TgCRND8 and wild-type littermate mice (e.g., starting at 3.5 months of age) to handling and injection procedures for several days before the start of the experiment.
-
cAC253 Preparation:
-
Dissolve cAC253 in sterile normal saline to achieve the desired concentration for a 200 μg/kg dose. The final injection volume should be appropriate for the mouse's weight (e.g., 10 ml/kg).
-
-
Administration:
-
Administer cAC253 solution or vehicle (normal saline) via intraperitoneal (IP) injection.
-
Repeat the injections three times a week for the specified duration (e.g., 10 weeks).
-
-
Outcome Assessment:
-
Behavioral Testing: Perform cognitive assessments like the Morris Water Maze at the end of the treatment period to evaluate spatial memory.
-
Biochemical Analysis: Brain and serum samples can be collected to assess the pharmacokinetic profile of cAC253 if required.
-
Mandatory Visualizations
Caption: AC253/cAC253 signaling pathway in the context of Aβ-induced neurotoxicity.
Caption: General experimental workflow for in vivo studies of AC253/cAC253 in mouse models.
References
- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]
- 3. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Notes and Protocols: Preparation of AC 253 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions for AC 253, a potent amylin receptor antagonist. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Product Information and Properties
This compound is a peptide-based antagonist of the Amylin 3 (AMY3) receptor. It is widely used in research to investigate the roles of amylin and amyloid-beta (Aβ) in various physiological and pathological processes, including Alzheimer's disease and metabolic disorders. Understanding its chemical and physical properties is essential for proper handling.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 151804-79-4 | |
| Molecular Formula | C₁₂₂H₁₉₆N₄₀O₃₉ | [1] |
| Molecular Weight | 2847.11 g/mol | [1] |
| Solubility | Soluble up to 2 mg/mL in sterile water. Soluble in DMSO. | |
| Storage (Lyophilized) | Store at -20°C. |
Experimental Protocols
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
This protocol describes the preparation of a 1 mM stock solution, a common starting concentration for many in vitro experiments.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming on the powder.
-
Solvent Selection: Choose the appropriate solvent based on experimental requirements. While this compound is soluble in water, DMSO is also a common solvent for creating highly concentrated stocks.
-
Calculation of Solvent Volume: Use the following formula to determine the volume of solvent needed to achieve a 1 mM concentration:
Volume (μL) = (Mass of this compound (mg) / Molecular Weight ( g/mol )) * 1,000,000
Example for 1 mg of this compound: Volume (μL) = (0.001 g / 2847.11 g/mol ) * 1,000,000 ≈ 351.2 μL
-
Reconstitution:
-
Carefully add the calculated volume of the chosen solvent (e.g., 351.2 μL for 1 mg) to the vial containing the this compound powder.
-
Cap the vial tightly and vortex gently for 1-2 minutes until the peptide is completely dissolved.
-
Visually inspect the solution to ensure no particulates are present. If solubility is an issue, brief sonication in an ultrasonic bath may aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots under the appropriate conditions as detailed in the table below.
-
Table 2: Stock Solution Storage Conditions
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage. Ensure vials are sealed tightly to prevent moisture absorption. |
| -80°C | Up to 6 months | Recommended for long-term storage to maintain stability and activity. |
Table 3: Solvent Volumes for Common Stock Concentrations (for 1 mg of this compound)
| Target Concentration | Required Solvent Volume |
| 10 mM | 35.1 μL |
| 5 mM | 70.2 μL |
| 1 mM | 351.2 μL |
| 0.5 mM | 702.5 μL |
Signaling Pathway and Mechanism of Action
This compound functions as a competitive antagonist at the AMY3 receptor. This receptor is activated by its endogenous ligand, amylin, but can also be aberrantly activated by amyloid-beta (Aβ) oligomers. This Aβ-induced activation is implicated in the neurotoxic signaling cascades observed in Alzheimer's disease. By blocking the AMY3 receptor, this compound inhibits downstream signaling pathways, including the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA), MAPK, and Akt, thereby protecting cells from Aβ-induced toxicity.
Caption: Workflow for preparing this compound solutions for experiments.
Caption: this compound blocks Aβ-induced toxic signaling pathways.
References
Application Notes and Protocols for Determining AC253 Activity via cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the antagonist activity of AC253, a well-characterized amylin receptor antagonist, using a competitive cAMP assay. The provided methodologies are intended to guide researchers in pharmacology, neurodegenerative disease, and metabolic disorders in assessing the potency and efficacy of AC253 and its analogs.
Introduction
AC253 is a peptide antagonist of the amylin receptor, a G-protein coupled receptor (GPCR).[1] The amylin receptor, particularly the AMY3 subtype, is a heterodimer of the calcitonin receptor and a receptor activity-modifying protein (RAMP).[2] Activation of the amylin receptor by its endogenous agonist, amylin, initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, mediating the physiological effects of amylin.[3]
AC253 competitively binds to the amylin receptor, thereby blocking the binding of amylin and other agonists like amyloid β-protein.[3] This antagonistic action prevents the downstream signaling cascade, resulting in the inhibition of adenylyl cyclase activation and a subsequent reduction in intracellular cAMP levels.[3][4] The ability of AC253 to modulate this pathway makes it a valuable tool for studying the physiological roles of the amylin receptor and a potential therapeutic agent for conditions like Alzheimer's disease.[1][5]
Signaling Pathway of Amylin Receptor and Inhibition by AC253
The diagram below illustrates the signaling pathway initiated by an agonist (e.g., Amylin) binding to the AMY3 receptor, leading to cAMP production, and how AC253 antagonizes this process.
Quantitative Data Summary
The following table summarizes the inhibitory activity of AC253 and its cyclic analog, cAC253, on amylin-stimulated cAMP production in HEK293 cells expressing the AMY3 receptor.
| Compound | Target Receptor | Agonist | Cell Line | IC50 (µM) | Reference |
| AC253 | AMY3 | Human Amylin | AMY3-HEK293 | ~ 0.85 | [1][2] |
| cAC253 | AMY3 | Human Amylin | AMY3-HEK293 | ~ 0.3 | [1][2] |
Experimental Protocol: cAMP Assay for AC253 Activity
This protocol is designed to determine the IC50 value of AC253 by measuring its ability to inhibit human amylin (hAmylin)-stimulated cAMP production in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human AMY3 receptor (AMY3-HEK293)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
AC253 peptide
-
Human Amylin (hAmylin) peptide
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Assay Buffer (e.g., serum-free media or HBSS)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits)
-
96-well or 384-well white opaque tissue culture-treated plates
-
Cell lysis buffer (typically provided in the cAMP assay kit)
Procedure:
-
Cell Culture and Seeding:
-
Culture AMY3-HEK293 cells in standard culture medium at 37°C in a 5% CO2 humidified incubator.
-
The day before the assay, harvest cells and seed them into 96-well or 384-well plates at a pre-optimized density to achieve approximately 80-90% confluency on the day of the experiment.
-
-
Preparation of Reagents:
-
Prepare a stock solution of AC253 in an appropriate solvent (e.g., water or DMSO).
-
Prepare a stock solution of hAmylin in an appropriate solvent.
-
On the day of the assay, prepare serial dilutions of AC253 in assay buffer to create a concentration-response curve.
-
Prepare a solution of hAmylin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). This concentration needs to be determined in a separate agonist dose-response experiment.
-
Prepare the assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
-
Antagonist Treatment:
-
Wash the cells once with PBS.
-
Add the prepared serial dilutions of AC253 to the respective wells. Include a vehicle control (no AC253).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow AC253 to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the hAmylin solution to all wells except for the negative control wells (which should only contain vehicle).
-
Incubate the plate at 37°C for a specified stimulation time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit. This step releases the intracellular cAMP.
-
Perform the cAMP detection assay following the kit's instructions. This typically involves the addition of detection reagents and an incubation period.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader compatible with the assay kit.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the AC253 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of AC253.
-
Experimental Workflow
The following diagram outlines the key steps in the cAMP assay protocol for determining AC253 antagonist activity.
References
- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]
Application Notes and Protocols: Measuring the Neuroprotective Effects of AC253 using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to quantify the neuroprotective properties of AC253, a potent amylin receptor antagonist. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental procedures.
Introduction
AC253 has emerged as a promising neuroprotective agent, particularly in the context of Alzheimer's disease research. It functions as an antagonist to the amylin receptor, mitigating the cytotoxic effects induced by amyloid-β (Aβ) peptides.[1][2][3] The MTT assay is a widely adopted colorimetric method to assess cell viability and metabolic activity.[4] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent tool to quantify the neuroprotective effects of compounds like AC253 against neurotoxic insults.[4]
Principle of the MTT Assay for Neuroprotection
The core principle of this application is to first induce neurotoxicity in a neuronal cell culture model using agents like Aβ peptides. Subsequently, the neuroprotective potential of AC253 is evaluated by its ability to rescue the neuronal cells from this induced cell death. The MTT assay quantifies the percentage of viable cells in the presence and absence of the neurotoxin and the therapeutic agent. An increase in cell viability in the co-treatment group (neurotoxin + AC253) compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.
Data Presentation
The quantitative data from MTT assays should be meticulously organized to facilitate clear interpretation and comparison across different experimental conditions. The following table is an example of how to present such data, based on findings from studies on AC253.
| Treatment Group | Concentration | Mean Absorbance (OD 570 nm) | Standard Deviation | % Cell Viability (Normalized to Control) |
| Control (Vehicle) | - | 1.25 | ± 0.08 | 100% |
| Aβ (1-42) | 10 µM | 0.63 | ± 0.05 | 50.4% |
| AC253 | 10 µM | 1.22 | ± 0.07 | 97.6% |
| Aβ (1-42) + AC253 | 10 µM + 10 µM | 1.05 | ± 0.06 | 84.0% |
Note: The data presented in this table is illustrative and compiled from descriptions in research articles. Actual experimental results will vary.
Experimental Protocols
This section provides a detailed methodology for assessing the neuroprotective effects of AC253 using the MTT assay in neuronal cell cultures.
Materials and Reagents
-
Neuronal cell line (e.g., N2a, SH-SY5Y) or primary neurons
-
Cell culture medium (e.g., DMEM, Neurobasal) with appropriate supplements (FBS, B-27, etc.)
-
AC253 peptide
-
Amyloid-β (1-42) peptide, oligomer preparation
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT assay to measure AC253 neuroprotection.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture neuronal cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours to allow for cell attachment and recovery.
-
-
Treatment:
-
Prepare stock solutions of AC253 and Aβ (1-42) oligomers.
-
On the day of the experiment, dilute the compounds to the desired final concentrations in fresh cell culture medium.
-
Carefully remove the old medium from the wells.
-
Add the treatment media to the respective wells as per the experimental design (e.g., control, Aβ alone, AC253 alone, Aβ + AC253).
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
After the treatment period, carefully aspirate the treatment medium from each well.
-
Add 100 µL of fresh serum-free medium and 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the control group (vehicle-treated cells), which is set to 100%.
-
The formula for calculating percent viability is: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
Signaling Pathway
AC253 exerts its neuroprotective effects by acting as an antagonist at the amylin receptor. In the context of Alzheimer's disease, amyloid-β peptides can aberrantly activate the amylin receptor, leading to a cascade of downstream events that contribute to neuronal cell death. AC253 blocks this interaction, thereby inhibiting the detrimental signaling pathways. One of the key initial steps in this pathway involves the modulation of cyclic AMP (cAMP) levels.
AC253 Signaling Pathway Diagram
Caption: AC253 blocks Aβ activation of the amylin receptor, promoting neuroprotection.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Absorbance Readings | Low cell number; Insufficient incubation time with MTT; Cells are not metabolically active. | Optimize cell seeding density; Increase MTT incubation time (up to 4 hours); Ensure cells are healthy and in the logarithmic growth phase before the experiment. |
| High Background | Contamination of media or reagents; Phenol red in the medium can interfere with readings. | Use sterile techniques; Use phenol red-free medium for the MTT assay steps; Include a "medium only" blank control for background subtraction. |
| Inconsistent Results | Uneven cell seeding; Incomplete solubilization of formazan crystals; Pipetting errors. | Ensure a single-cell suspension before seeding; Gently mix the solubilization solution thoroughly in each well; Use calibrated pipettes and be consistent with technique. |
| AC253 appears toxic | High concentration of AC253; Solvent toxicity. | Perform a dose-response curve for AC253 alone to determine its non-toxic concentration range; Ensure the final concentration of the solvent (e.g., DMSO) is below its toxic threshold (typically <0.5%). |
Conclusion
The MTT assay is a robust and reliable method for assessing the neuroprotective effects of AC253 against Aβ-induced toxicity. By following the detailed protocols and data analysis guidelines provided in these application notes, researchers can obtain reproducible and meaningful data to advance the understanding and development of AC253 as a potential therapeutic agent for neurodegenerative diseases. Careful optimization of experimental conditions and adherence to best practices are crucial for the successful application of this assay.
References
- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]
- 3. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
Application Note and Protocol: Assessing Cell Viability with AC 253 Treatment Using a Live/Dead Cell Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
AC 253 is a potent and selective antagonist of the amylin receptor (AMY3).[1][2][3] Amylin receptors are implicated in various physiological processes and are also associated with the pathological effects of amyloid-β (Aβ) peptides in neurodegenerative diseases.[1][4] this compound has been shown to exert protective effects against Aβ-induced cytotoxicity by blocking downstream signaling pathways, thereby preventing apoptosis and cell death.[1][2][3][5] Specifically, this compound can inhibit the activation of protein kinase A (PKA), MAPK, and Akt signaling cascades that are triggered by amylin receptor agonists.[1][2][3]
This application note provides a detailed protocol for assessing the protective effects of this compound on cell viability using a fluorescence-based live/dead cell assay. This assay is a robust method to simultaneously quantify the number of live and dead cells within a population, providing a direct measure of cytotoxicity or cytoprotection.
Principle of the Live/Dead Cell Assay
The Live/Dead Viability/Cytotoxicity Assay is a two-color fluorescence-based method for determining cell viability. The assay utilizes two probes that differentiate between live and dead cells based on plasma membrane integrity and intracellular esterase activity.[6][7]
-
Calcein AM (Acetoxymethyl Ester): A non-fluorescent, cell-permeable compound that is converted by intracellular esterases in living cells into the intensely green fluorescent calcein.[6] This green fluorescence is a hallmark of live, metabolically active cells.
-
Ethidium Homodimer-1 (EthD-1) or Propidium Iodide (PI): A high-affinity nucleic acid stain that is membrane-impermeant and thus excluded from live cells.[6] It can only enter cells with compromised plasma membranes, a characteristic of dead cells. Upon binding to DNA, it emits a bright red fluorescence.[6]
By using these two probes, live cells will fluoresce green, while dead cells will fluoresce red. This allows for straightforward quantification using fluorescence microscopy, flow cytometry, or a microplate reader.
This compound Signaling Pathway
This compound acts as a competitive antagonist at the amylin receptor. In pathological conditions, such as those modeled by exposure to amyloid-β, the amylin receptor can be aberrantly activated, leading to a cascade of intracellular events that culminate in apoptosis. This compound blocks this activation, thereby inhibiting downstream signaling pathways including the cAMP/PKA, MAPK, and PI3K/Akt pathways, which ultimately promotes cell survival.
Caption: this compound blocks the amylin receptor, inhibiting pro-apoptotic pathways.
Experimental Protocol
This protocol is optimized for a 96-well plate format suitable for fluorescence microscopy or a microplate reader.
Materials and Reagents
-
Cells of interest (e.g., neuronal cell line)
-
Complete cell culture medium
-
This compound peptide (MedChemExpress, Tocris, etc.)
-
Cytotoxic agent (e.g., aggregated Amyloid-β 1-42) (optional, for protection studies)
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., Thermo Fisher Scientific, L3224)[7] or similar kit from other suppliers.[8][9]
-
Calcein AM stock solution
-
Ethidium Homodimer-1 (EthD-1) stock solution
-
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Black-wall, clear-bottom 96-well plates
-
Fluorescence microscope, microplate reader, or flow cytometer
Experimental Workflow
Caption: Workflow for the Live/Dead cell assay with this compound treatment.
Step-by-Step Procedure
-
Cell Seeding: Seed cells into a black-wall, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere and recover for 18-24 hours in a 37°C, 5% CO₂ incubator.
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Induction of Cytotoxicity (for protection assays):
-
If assessing the protective effect of this compound, pre-incubate the cells with this compound for 1-2 hours.
-
Then, add the cytotoxic agent (e.g., pre-aggregated Aβ) to the wells.
-
Include control wells: Untreated (negative control), Vehicle + Cytotoxin (positive control for cell death).
-
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Preparation of Staining Solution:
-
Near the end of the incubation period, prepare the staining solution. A common protocol suggests adding 5 µL of Calcein AM (Component A) and 20 µL of Ethidium Homodimer-1 (Component B) to 10 mL of sterile DPBS.[7] Note: Optimal concentrations may vary by cell type and kit manufacturer; always refer to the specific kit's manual.[8][9]
-
-
Cell Staining:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of DPBS per well.
-
Add 100 µL of the prepared staining solution to each well.[7]
-
-
Staining Incubation: Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.[7][8][10]
-
Data Acquisition:
-
Fluorescence Microscopy: Capture images using standard FITC (for Calcein, green) and TRITC/Texas Red (for EthD-1, red) filter sets. Acquire several images per well for accurate representation.
-
Microplate Reader: Measure fluorescence intensity at ~495/515 nm (Ex/Em) for Calcein and ~528/617 nm (Ex/Em) for EthD-1.
-
Data Presentation and Analysis
The primary output of this assay is the percentage of viable cells, calculated as follows:
% Viability = (Number of Live Cells / Total Number of Cells) x 100
Quantitative data should be summarized in clear, structured tables for easy comparison across different treatment conditions.
Table 1: Dose-Response Effect of this compound on Cell Viability in the Presence of a Toxin
| This compound Conc. | Toxin Conc. | Average Live Cells (Green) | Average Dead Cells (Red) | Total Cells | % Viability | Std. Deviation |
| 0 (Control) | 0 | 450 | 10 | 460 | 97.8% | ± 1.5% |
| 0 (Vehicle) | 10 µM Aβ | 150 | 300 | 450 | 33.3% | ± 4.2% |
| 10 nM | 10 µM Aβ | 250 | 205 | 455 | 54.9% | ± 3.8% |
| 100 nM | 10 µM Aβ | 350 | 110 | 460 | 76.1% | ± 2.5% |
| 1 µM | 10 µM Aβ | 410 | 45 | 455 | 90.1% | ± 1.9% |
| 10 µM | 10 µM Aβ | 425 | 30 | 455 | 93.4% | ± 1.2% |
Data shown are for illustrative purposes only.
Table 2: Cytotoxicity Profile of this compound Alone
| This compound Conc. | Average Live Cells (Green) | Average Dead Cells (Red) | Total Cells | % Viability | Std. Deviation |
| 0 (Control) | 455 | 12 | 467 | 97.4% | ± 1.3% |
| 1 µM | 450 | 15 | 465 | 96.8% | ± 1.6% |
| 10 µM | 445 | 18 | 463 | 96.1% | ± 2.1% |
| 50 µM | 430 | 35 | 465 | 92.5% | ± 3.0% |
| 100 µM | 410 | 58 | 468 | 87.6% | ± 4.5% |
Data shown are for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of serum/phenol red from medium. | Wash cells thoroughly with DPBS before adding staining solution. |
| Weak green signal in live cells | Esterase activity is low; Calcein AM concentration too low. | Increase Calcein AM concentration or staining incubation time. Ensure cells are healthy before treatment. |
| All cells appear red | Staining solution is toxic; incorrect buffer used. | Ensure staining solution is prepared in a physiological, serum-free buffer like DPBS. Reduce incubation time. |
| High variability between wells | Uneven cell seeding; edge effects in the plate. | Ensure a single-cell suspension before seeding. Do not use the outer wells of the plate, or fill them with sterile buffer. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labs.pbrc.edu [labs.pbrc.edu]
- 7. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - AT [thermofisher.com]
- 8. abcam.cn [abcam.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. LIVE/DEAD Cell Imaging Kit (488/570) | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Intracerebroventricular Injection of AC 253
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AC 253, a potent amylin receptor antagonist, administered via intracerebroventricular (ICV) injection. The primary focus is on its application in preclinical Alzheimer's disease (AD) research, drawing from key studies demonstrating its neuroprotective and cognitive-enhancing effects. Detailed protocols for in vivo administration and summaries of in vitro and in vivo findings are presented to guide researchers in designing and executing similar experiments.
Introduction
This compound is a peptide-based antagonist of the amylin receptor, which has emerged as a significant target in Alzheimer's disease research.[1][2][3] The amylin receptor is believed to mediate the toxic effects of amyloid-β (Aβ) oligomers, a key pathological hallmark of AD.[1][4] By blocking this receptor, this compound has been shown to mitigate Aβ-induced neurotoxicity, reduce neuroinflammation, and improve cognitive function in animal models of AD. Intracerebroventricular injection is a direct and effective method for delivering this compound to the central nervous system, bypassing the blood-brain barrier and allowing for precise dose control in preclinical studies.
Data Presentation
The following tables summarize the quantitative data from key in vivo and in vitro studies on this compound.
In Vivo Efficacy of Intracerebroventricular this compound in a Mouse Model of Alzheimer's Disease
Animal Model: TgCRND8 mice (overexpressing amyloid precursor protein) Treatment Duration: 5 months (chronic infusion)
| Parameter | Vehicle Control (CSF) | This compound Treated | Percentage Change | Significance |
| Synaptic Integrity | ||||
| Synapsin 1 Expression | Baseline | Increased | ⬆️ 40% | P < 0.01 |
| Synaptophysin Expression | Baseline | Increased | ⬆️ 30% | P < 0.05 |
| Neuroinflammation | ||||
| Iba-1 Expression (Microglial Marker) | Baseline | Reduced | ⬇️ 50% | P < 0.05 |
| Cognitive Function | ||||
| Spatial Memory (Morris Water Maze) | Impaired | Improved | - | Significant |
| Spatial Memory (T-Maze) | Impaired | Improved | - | Significant |
Data synthesized from a study by Soudy R, et al. (2016/2017).
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System |
| Amylin Receptor Antagonism | ||
| IC50 for 125I-adrenomedullin binding | 25 nM | - |
| Antagonism of adrenomedullin-stimulated cAMP production | 5-20 µM | Rat-2 fibroblasts |
| Neuroprotective Effects | ||
| Blockade of Aβ1-42-induced electrophysiological effects | 10 nM | Cultured neurons |
| Attenuation of hAmylin and Aβ1-42-induced cell death | 5-10 µM | HEK293-AMY3 cells |
Data from various in vitro studies.
Experimental Protocols
Protocol for Chronic Intracerebroventricular Infusion of this compound in Mice
This protocol outlines the continuous, long-term ICV administration of this compound using osmotic mini-pumps, based on methodologies from key research in the field.
Materials:
-
This compound peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for vehicle and reconstitution
-
Alzet osmotic mini-pumps (e.g., Model 2004 for 28-day infusion, requiring surgical replacement for longer studies)
-
Brain infusion kit (cannula and tubing)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpels, forceps, drills, etc.)
-
Analgesics and post-operative care supplies
Procedure:
-
Animal Preparation:
-
Acclimate TgCRND8 mice (or other appropriate model) to the housing facility for at least one week prior to surgery.
-
Anesthetize the mouse using isoflurane (or other approved anesthetic).
-
Secure the mouse in a stereotaxic frame. Shave and sterilize the scalp.
-
-
Stereotaxic Surgery and Cannula Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic drill, create a small burr hole over the target lateral ventricle. Typical coordinates for the lateral ventricle in mice relative to bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 to -2.5 mm. Note: These coordinates may need to be optimized for the specific mouse strain and age.
-
Securely attach the brain infusion cannula to the skull using dental cement.
-
-
Osmotic Pump Preparation and Implantation:
-
Prepare the this compound solution in sterile aCSF at the desired concentration. The exact dosage and concentration for the 5-month study are not publicly available but would need to be determined in pilot studies.
-
Fill the Alzet osmotic mini-pump with the this compound solution according to the manufacturer's instructions.
-
Create a subcutaneous pocket on the back of the mouse.
-
Connect the filled pump to the implanted cannula via the tubing.
-
Place the osmotic pump into the subcutaneous pocket.
-
-
Post-Operative Care:
-
Suture the scalp incision and the subcutaneous pocket incision.
-
Administer analgesics as per institutional guidelines.
-
Monitor the animal closely for recovery and any signs of distress.
-
For studies longer than the pump's duration, the pumps will need to be surgically replaced.
-
-
Behavioral and Histological Analysis:
-
Following the 5-month infusion period, conduct behavioral tests such as the Morris Water Maze and T-maze to assess cognitive function.
-
Perfuse the animals and collect brain tissue for histological and biochemical analyses, including immunohistochemistry for synaptic markers (synapsin 1, synaptophysin) and microglial markers (Iba-1).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in mitigating Amyloid-β toxicity.
Experimental Workflow for In Vivo this compound Study
Caption: Workflow for chronic ICV infusion of this compound in a mouse model.
References
Application Notes and Protocols for Intraperitoneal Administration of Cyclic AC253
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic AC253 (cAC253) is a novel, disulfide head-to-tail cyclized analog of the amylin receptor antagonist AC253.[1] This modification enhances its proteolytic stability, brain penetration, and pharmacokinetic profile compared to its linear counterpart.[1][2][3] As an antagonist of the amylin receptor, particularly the AMY3 receptor subtype, cAC253 has demonstrated neuroprotective effects against amyloid-β (Aβ) toxicity, making it a promising therapeutic candidate for Alzheimer's disease.[1][4][5] The amylin receptor is considered a portal for the detrimental effects of Aβ, and by blocking this receptor, cAC253 can mitigate Aβ-induced neuronal damage.[1][6] These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of cAC253 for in vivo studies, along with relevant pharmacological data and a summary of its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for cyclic AC253, facilitating experimental design and comparison.
Table 1: Pharmacokinetic Properties of Cyclic AC253
| Parameter | Value | Species | Administration Route | Reference |
| Half-life in Brain | ~16 hours | Wild-type mice | Intraperitoneal | [1][7] |
| Half-life in Human Serum (in vitro) | ~7 hours | Human | N/A | [7] |
| Time to Maximum Brain Concentration (Tmax) | ~6 hours | Wild-type mice | Intraperitoneal | [1][7] |
| Brain Penetration | Superior to linear AC253 | Wild-type mice | Intraperitoneal | [1] |
Table 2: In Vitro Potency of Cyclic AC253
| Parameter | Value | Assay System | Reference |
| IC50 (AMY3 Receptor) | ~0.3 µM | HEK293 cells expressing AMY3 | [4][5] |
Experimental Protocols
Protocol 1: Long-Term Intraperitoneal Administration of Cyclic AC253 in a Mouse Model of Alzheimer's Disease
This protocol is based on studies conducted in the TgCRND8 mouse model of Alzheimer's disease.[1]
Objective: To evaluate the long-term therapeutic efficacy of cyclic AC253 on cognitive function and neuropathology.
Materials:
-
Cyclic AC253 (lyophilized powder)
-
Sterile Normal Saline (0.9% NaCl)
-
TgCRND8 mice (or other suitable Alzheimer's disease model)
-
Wild-type littermate control mice
-
Standard animal handling and injection equipment (e.g., sterile syringes, needles)
Procedure:
-
Reconstitution of Cyclic AC253:
-
Aseptically reconstitute lyophilized cyclic AC253 in sterile normal saline to a final concentration suitable for the desired dosage. For a 200 μg/kg dose in a 25g mouse, a stock solution of 0.25 mg/mL would require a 20 µL injection volume.
-
Vortex gently to ensure complete dissolution.
-
-
Animal Dosing:
-
Monitoring:
-
Monitor animals regularly for any adverse effects, including changes in weight, behavior, or general health.
-
Cognitive function can be assessed using behavioral tests such as the Morris Water Maze at baseline and upon completion of the treatment period.[1]
-
At the end of the study, brain tissue can be collected for biochemical and immunohistochemical analysis of synaptic proteins, microglial activation, and amyloid plaque burden.[1]
-
Protocol 2: Pharmacokinetic Study of Cyclic AC253 Following a Single Intraperitoneal Injection
This protocol is designed to assess the pharmacokinetic profile and brain penetration of cyclic AC253.
Objective: To determine the time course of cyclic AC253 concentration in the brain and plasma following a single intraperitoneal injection.
Materials:
-
Fluorescently labeled (e.g., Cy5) or unlabeled cyclic AC253
-
Wild-type mice
-
Equipment for in vivo and ex vivo imaging (if using a fluorescently labeled peptide)
-
Equipment for blood and tissue collection and processing
-
Analytical instrumentation for peptide quantification (e.g., HPLC, ELISA)
Procedure:
-
Peptide Preparation:
-
Animal Dosing:
-
Administer a single intraperitoneal injection of cyclic AC253 to the mice.
-
-
Sample Collection:
-
Sample Analysis:
-
Data Analysis:
-
Plot the concentration of cyclic AC253 in plasma and brain tissue over time to determine key pharmacokinetic parameters such as Cmax, Tmax, and half-life.
-
Visualizations
Signaling Pathway of Aβ and its Inhibition by Cyclic AC253
Caption: Aβ activates the AMY3 receptor, leading to neurotoxic intracellular signaling, which is blocked by cyclic AC253.
Experimental Workflow for Long-Term cAC253 Administration
Caption: Workflow for evaluating the long-term effects of intraperitoneally administered cyclic AC253 in a mouse model.
References
- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]
- 3. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Notes and Protocols: The Use of AC253 in the TgCRND8 Alzheimer's Disease Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and subsequent cognitive decline. The TgCRND8 mouse model, which overexpresses a mutant form of human amyloid precursor protein (APP), exhibits rapid and aggressive Aβ deposition, making it a valuable tool for studying AD pathogenesis and testing potential therapeutics.[1] One such therapeutic candidate is AC253, an antagonist of the amylin receptor.[2][3] Emerging evidence suggests that the amylin receptor mediates the neurotoxic effects of Aβ, and its blockade by AC253 may offer a promising strategy to mitigate AD pathology.[2][4]
These application notes provide a comprehensive overview of the use of AC253 and its more stable, cyclic analog, cAC253, in the TgCRND8 mouse model. Detailed protocols for in vivo studies, behavioral testing, and post-mortem tissue analysis are provided to facilitate the replication and further investigation of these findings.
TgCRND8 Mouse Model Characteristics
The TgCRND8 mouse model exhibits an early onset of AD-like pathology. Key characteristics include:
-
Genetics: Overexpresses human APP695 with two familial AD mutations (Swedish K670N/M671L and Indiana V717F) under the control of the Syrian hamster prion protein (PrP) promoter.[1]
-
Aβ Pathology: Detectable Aβ deposits appear as early as 3 months of age, with dense-cored plaques evident by 5 months.[1]
-
Cognitive Deficits: Spatial learning and memory impairments in the Morris Water Maze (MWM) are observable by 3 months of age.[1]
-
Neuroinflammation: Activated microglia are found in association with amyloid plaques.[1][2]
AC253 and cAC253: Amylin Receptor Antagonists
AC253 is a peptide-based antagonist of the amylin receptor.[2][3] While effective, its linear form has limitations in terms of stability and brain permeability.[2][5] A cyclized version, cAC253, was developed to overcome these issues, demonstrating enhanced proteolytic stability and brain penetration.[2]
Data Summary
The following tables summarize the key quantitative findings from studies administering AC253 and cAC253 to TgCRND8 mice.
Table 1: Effects of Intracerebroventricular (ICV) AC253 Administration on Cognitive Performance in TgCRND8 Mice [2]
| Treatment Group | Age at Treatment Start | Treatment Duration | Morris Water Maze (MWM) - Escape Latency (seconds) | MWM - Time in Target Quadrant (%) |
| TgCRND8 + Saline | 3 months | 5 months | Increased (impaired) | Decreased (impaired) |
| TgCRND8 + AC253 | 3 months | 5 months | Significantly Decreased (improved) | Significantly Increased (improved) |
| Wild-Type (WT) | 3 months | 5 months | Normal | Normal |
Table 2: Effects of Intraperitoneal (IP) cAC253 Administration on Cognitive Performance and Pathology in TgCRND8 Mice [2]
| Treatment Group | Age at Treatment Start | Treatment Duration | MWM - Escape Latency (seconds) | MWM - Time in Target Quadrant (%) | Aβ Plaque Number (in cortex and hippocampus) | Total Aβ Plaque Area (in cortex and hippocampus) |
| TgCRND8 + Saline | 3.5 months | 10 weeks | Increased (impaired) | Decreased (impaired) | High | Large |
| TgCRND8 + cAC253 | 3.5 months | 10 weeks | Significantly Decreased (improved) | Significantly Increased (improved) | Significantly Reduced | Significantly Reduced |
| Wild-Type (WT) + Saline | 3.5 months | 10 weeks | Normal | Normal | N/A | N/A |
| Wild-Type (WT) + cAC253 | 3.5 months | 10 weeks | Normal | Normal | N/A | N/A |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for AC253 and the general experimental workflow for its evaluation in TgCRND8 mice.
Experimental Protocols
I. Animal Model
-
Strain: TgCRND8 mice and non-transgenic wild-type (WT) littermates.
-
Housing: Standard housing conditions with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Age: Begin experiments when mice are between 3 and 3.5 months of age, an age at which cognitive deficits begin to emerge.[1]
II. Drug Administration Protocols
A. Intracerebroventricular (ICV) Infusion of AC253 [2]
-
Surgery:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Implant a cannula into the lateral ventricle.
-
Connect the cannula to an osmotic minipump for continuous infusion.
-
-
Drug Preparation:
-
Dissolve AC253 in sterile saline.
-
The specific concentration will depend on the desired dosage and the flow rate of the osmotic minipump. The cited study does not specify the exact concentration but aims for a continuous delivery over the treatment period.
-
-
Administration:
-
Infuse AC253 or saline (vehicle control) continuously for 5 months.
-
B. Intraperitoneal (IP) Injection of cAC253 [2]
-
Drug Preparation:
-
Dissolve cAC253 in sterile saline to a final concentration that allows for the administration of 200 µg/kg body weight in a reasonable injection volume (e.g., 100 µL).
-
-
Administration:
-
Administer cAC253 (200 µg/kg) or saline (vehicle control) via intraperitoneal injection.
-
Injections are performed three times per week for a duration of 10 weeks.[2]
-
III. Behavioral Testing: Morris Water Maze (MWM)
This protocol is adapted from standard MWM procedures and the descriptions in the cited literature.[2]
-
Apparatus:
-
A circular pool (approximately 1.2 meters in diameter) filled with water made opaque with non-toxic white paint.
-
Water temperature maintained at 23-25°C.
-
A submerged platform (10 cm in diameter) placed 1 cm below the water surface in one of the four quadrants.
-
The pool should be located in a room with various distal visual cues.
-
-
Acquisition Phase:
-
Conduct training for 5 consecutive days, with 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) for each trial using an automated tracking system.
-
-
Probe Trial:
-
On the day after the final acquisition trial, remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
IV. Post-Mortem Tissue Analysis
A. Brain Tissue Collection and Preparation
-
At the end of the treatment and behavioral testing period, euthanize the mice via an approved method.
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).
-
Harvest the brain. For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde overnight, followed by cryoprotection in sucrose solutions. For biochemical analysis, snap-freeze the other hemisphere in liquid nitrogen and store at -80°C.
B. Immunohistochemistry for Aβ Plaques and Microglia
This is a generalized protocol; specific antibody concentrations and incubation times may require optimization.
-
Section the fixed brain hemisphere into 30-40 µm thick sections using a cryostat or vibratome.
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections overnight at 4°C with primary antibodies against:
-
Aβ (e.g., 6E10 or 4G8)
-
A microglial marker (e.g., Iba1)
-
-
Wash sections in PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Wash sections in PBS and mount on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the number and area of Aβ plaques and the extent of microglial activation using image analysis software (e.g., ImageJ).
C. Biochemical Quantification of Aβ by ELISA
This protocol is based on standard sandwich ELISA procedures for Aβ quantification.
-
Brain Homogenization:
-
Homogenize the frozen brain tissue (e.g., cortex or hippocampus) in a lysis buffer containing protease inhibitors.
-
To separate soluble and insoluble Aβ fractions, centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble fraction.
-
Resuspend the pellet in a strong denaturant (e.g., 70% formic acid or guanidine-HCl) to solubilize the insoluble Aβ fraction. Neutralize the sample before proceeding with the ELISA.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Block the plate to prevent non-specific binding.
-
Add brain homogenate samples and Aβ standards to the wells and incubate.
-
Wash the plate.
-
Add a detection antibody (e.g., a biotinylated antibody against the N-terminus of Aβ).
-
Wash the plate.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.
-
Conclusion
The administration of the amylin receptor antagonist AC253, and particularly its cyclized form cAC253, has shown significant promise in ameliorating cognitive deficits and reducing Aβ pathology in the TgCRND8 mouse model of Alzheimer's disease.[2][3][6] The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of targeting the amylin receptor in AD. Rigorous adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatments for this devastating disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]
- 4. Transgenic Mouse Models of Alzheimer’s Disease: An Integrative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TgCRND8 | ALZFORUM [alzforum.org]
Troubleshooting & Optimization
Technical Support Center: Improving AC-253 Peptide Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the AC-253 peptide in solution.
Introduction to AC-253 and its Stability Challenges
AC-253 is a 24-amino acid peptide antagonist of the amylin receptor, investigated for its therapeutic potential in conditions like Alzheimer's disease.[1][2][3] A primary hurdle in its development is its inherent instability in solution, particularly its susceptibility to enzymatic degradation. This guide will explore the causes of this instability and provide strategies to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of AC-253 instability in solution?
The primary cause of instability for the linear AC-253 peptide is proteolytic degradation.[1] The peptide sequence is rich in arginine (Arg) residues, which are common cleavage sites for proteases.[4] Studies have identified that the linear form of AC-253 is cleaved at its arginine residues at positions 3, 10, and 16.
Q2: How can the proteolytic stability of AC-253 be improved?
Cyclization is a highly effective strategy to enhance the proteolytic stability of AC-253. A cyclized version, cAC-253, has been developed and shows significantly improved resistance to enzymatic degradation. This modification restricts the peptide's conformation, making it less accessible to proteases.
Q3: What is the amino acid sequence of AC-253?
The amino acid sequence for AC-253 is Ac-Leu-Gly-Arg-Leu-Ser-Gln-Glu-Leu-His-Arg-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2.
Q4: Are there other potential degradation pathways for AC-253 besides proteolysis?
Yes, like other peptides, AC-253 can be susceptible to chemical degradation pathways in solution, including:
-
Oxidation: Amino acids such as Methionine (Met), Cysteine (Cys), Tryptophan (Trp), and Histidine (His) are prone to oxidation.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, particularly at neutral to alkaline pH.
-
Hydrolysis: The peptide backbone can be cleaved by hydrolysis, especially at acidic or alkaline pH.
Q5: What formulation strategies can be employed to improve the overall stability of AC-253 in solution?
Several formulation strategies can help improve the stability of arginine-rich peptides like AC-253:
-
pH Optimization: Maintaining the solution at an optimal pH can minimize chemical degradation rates. For example, a slightly acidic pH can often reduce deamidation.
-
Buffer Selection: The choice of buffer can influence stability. It is crucial to screen different buffer systems for their compatibility with the peptide.
-
Use of Excipients:
-
Antioxidants: To prevent oxidation, antioxidants like methionine or ascorbic acid can be included in the formulation.
-
Chelating Agents: Agents like EDTA can be used to chelate metal ions that can catalyze oxidation.
-
Cryo- and Lyoprotectants: For lyophilized formulations, sugars like sucrose or trehalose can protect the peptide during freezing and drying.
-
-
Control of Temperature: Storing peptide solutions at lower temperatures (e.g., 2-8°C or frozen) significantly slows down degradation rates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of AC-253 potency in biological samples (e.g., serum) | Proteolytic degradation by endogenous enzymes. | Utilize the cyclized form of the peptide (cAC-253), which has demonstrated significantly higher stability in human serum. Consider the use of protease inhibitors in in vitro experiments, if compatible with the assay. |
| Appearance of unexpected peaks in HPLC analysis after storage | Chemical degradation (e.g., oxidation, deamidation, hydrolysis). | Characterize the degradation products using mass spectrometry to identify the modification. Optimize the formulation by adjusting pH, using antioxidants, or chelating agents. Conduct a forced degradation study to understand the peptide's liabilities. |
| Precipitation or aggregation of the peptide in solution | Physical instability, influenced by factors such as pH, temperature, and peptide concentration. Arginine-rich peptides can be prone to aggregation. | Optimize the formulation by adjusting the pH to be away from the isoelectric point of the peptide. Screen different buffers and excipients that can enhance solubility and prevent aggregation. Consider the use of solubilizing agents or co-solvents. |
| Inconsistent results in bioassays | Peptide degradation leading to variable concentrations of the active peptide. | Prepare fresh solutions of the peptide for each experiment whenever possible. If solutions must be stored, aliquot and freeze them at -20°C or -80°C to minimize freeze-thaw cycles. Use a stability-indicating HPLC method to confirm the integrity of the peptide solution before use. |
Quantitative Data Summary
The stability of linear AC-253 is significantly lower than its cyclized counterpart, cAC-253, primarily due to proteolytic degradation.
| Peptide Form | Matrix | Half-life (t½) | Primary Degradation Sites | Reference |
| Linear AC-253 | Human Serum | ~1 hour | Arginine (R) residues at positions 3, 10, and 16 | |
| Cyclic AC-253 (cAC-253) | Human Serum | ~7 hours | Arginine (R) residues at positions 3, 10, and 16 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for AC-253 Analysis
This protocol provides a general framework for developing a stability-indicating HPLC method for AC-253. Specific parameters may need to be optimized for your particular instrumentation and experimental conditions.
Objective: To separate the intact AC-253 peptide from its potential degradation products.
Materials:
-
AC-253 peptide standard
-
Reversed-phase HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample diluent: Water or a suitable buffer
Procedure:
-
Sample Preparation: Dissolve the AC-253 peptide in the sample diluent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 30 60 35 95 40 95 41 5 | 50 | 5 |
-
-
Analysis: Inject the sample and monitor the chromatogram for the main peptide peak and any degradation products. The retention time of the intact peptide should be determined using a fresh, high-purity standard.
-
Forced Degradation (for method validation): To confirm the stability-indicating nature of the method, expose the peptide to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method should be able to resolve the intact peptide from these degradation products.
Protocol 2: Mass Spectrometry Analysis of AC-253 Degradation Products
Objective: To identify the mass of AC-253 and its degradation products.
Materials:
-
AC-253 peptide sample (pre- and post-degradation)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate matrix for MALDI-TOF (if used)
Procedure:
-
Sample Preparation: Prepare the AC-253 sample in a suitable volatile solvent or matrix.
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the intact AC-253 to determine its molecular weight.
-
Analyze the degraded sample to identify the masses of the degradation products.
-
-
Data Interpretation:
-
Compare the masses of the degradation products to the mass of the intact peptide to infer the type of modification (e.g., a +16 Da shift may indicate oxidation).
-
For arginine-containing peptides, fragmentation in MS/MS can be influenced by the basic guanidino group. Specific fragmentation patterns can help to locate the site of modification.
-
Visualizations
Caption: Workflow for analyzing AC-253 peptide stability.
Caption: AC-253 signaling pathway as an amylin receptor antagonist.
Caption: Logical relationship of AC-253 instability and solutions.
References
AC253 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with the amylin receptor antagonist, AC253, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is AC253 and what is its primary mechanism of action?
AC253 is a peptide-based antagonist of the amylin receptor.[1] The amylin receptor is a G protein-coupled receptor (GPCR) that is a heterodimer of the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs): RAMP1, RAMP2, or RAMP3.[2][3] This association gives rise to three primary amylin receptor subtypes: AMY1, AMY2, and AMY3. AC253 exerts its antagonistic effects by blocking the binding of amylin to these receptors, thereby inhibiting downstream signaling pathways, most notably the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Q2: I am experiencing precipitation when trying to dissolve AC253 in my aqueous buffer. What is the recommended solvent?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for AC253. Several suppliers and research publications indicate that preparing a concentrated stock solution in DMSO is the most reliable method to achieve complete dissolution.
Q3: One supplier datasheet mentions that AC253 is soluble in water up to 2 mg/mL. Is this a reliable method for preparing aqueous solutions?
While some datasheets may suggest solubility in water, this information is often for general guidance and may not apply to all experimental conditions, especially in buffered solutions at physiological pH. The solubility of peptides like AC253 can be highly dependent on pH, ionic strength, and the presence of salts in the buffer. For consistent and reproducible results, preparing a stock solution in DMSO is highly recommended.
Q4: Are there any alternatives to the linear AC253 that might have better solubility?
Yes, a cyclized version of AC253, often denoted as cAC253, has been developed and is reported to have significantly better solubility at physiological pH and enhanced stability compared to the linear form. If you are consistently facing solubility issues with linear AC253, considering cAC253 for your experiments may be a viable alternative.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with AC253.
Issue 1: AC253 powder does not dissolve in my aqueous buffer (e.g., PBS).
-
Root Cause: AC253 is a hydrophobic peptide and has limited solubility in aqueous solutions at neutral pH. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) can lead to precipitation.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO. A common starting point is 10 mM.
-
To aid dissolution in DMSO, you can gently warm the vial to 37°C and use sonication for a short period.
-
Once the DMSO stock is fully dissolved, it can be serially diluted to the final working concentration in your desired aqueous buffer. When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing to prevent localized high concentrations that can lead to precipitation.
-
Issue 2: After diluting my DMSO stock of AC253 into my aqueous buffer, I observe precipitation over time.
-
Root Cause: Even after successful initial dilution, AC253 can aggregate and precipitate out of aqueous solutions over time, especially at higher concentrations or during prolonged storage.
-
Solutions:
-
Prepare fresh dilutions for each experiment. Avoid storing diluted AC253 solutions in aqueous buffers for extended periods.
-
Minimize freeze-thaw cycles of the DMSO stock. Aliquot your DMSO stock solution into smaller, single-use volumes to prevent degradation and moisture absorption.
-
Consider the final DMSO concentration in your experiment. Ensure that the final concentration of DMSO is compatible with your experimental system (e.g., cell culture) and is below any toxic levels.
-
Evaluate the pH of your final solution. Peptide solubility can be pH-dependent. While physiological pH is standard for many experiments, slight adjustments (if permissible for your assay) could improve solubility.
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data comparing the solubility of AC253 across a range of different aqueous buffers and pH values. The table below summarizes the available information from suppliers.
| Solvent | Reported Solubility | Source | Notes |
| Water | Up to 2 mg/mL | R&D Systems | For guidance only; may not be applicable to all buffer systems. |
| DMSO | Soluble | GlpBio | Recommended for preparing stock solutions. |
Experimental Protocols
Protocol for Preparing AC253 Stock Solution
-
Materials:
-
Lyophilized AC253 peptide
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized AC253 to equilibrate to room temperature before opening to minimize moisture condensation.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the peptide is completely dissolved. If necessary, warm the vial to 37°C and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparing Working Solutions in Aqueous Buffer
-
Materials:
-
AC253 DMSO stock solution
-
Desired sterile aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Thaw an aliquot of the AC253 DMSO stock solution at room temperature.
-
Determine the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer.
-
Slowly add the AC253 DMSO stock solution to the aqueous buffer while gently vortexing. It is crucial to add the DMSO stock to the buffer, not the other way around.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Amylin Receptor Signaling Pathway
The amylin receptor, a heterodimer of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP), is a G protein-coupled receptor. Upon binding of its agonist, amylin, the receptor complex activates the Gs alpha subunit of the associated G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). AC253 acts as an antagonist, blocking this signaling cascade.
Caption: Amylin receptor signaling cascade and the inhibitory action of AC253.
Experimental Workflow for AC253 Solution Preparation
This workflow outlines the recommended steps for preparing AC253 solutions for in vitro experiments to minimize solubility issues.
References
how to prevent AC 253 peptide aggregation
Welcome to the technical support center for the AC 253 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing aggregation to ensure experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and application of the this compound peptide.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cloudy or Precipitated Peptide Solution | - Peptide Aggregation: The peptide may be self-associating and forming insoluble aggregates.[1] - Improper Solvent: The chosen solvent may not be optimal for this specific peptide sequence. - Incorrect pH: The pH of the solution may be promoting aggregation.[1] - High Concentration: The peptide concentration may be too high, exceeding its solubility limit.[1] | - Sonication: Briefly sonicate the solution to aid in dissolution.[2][3] - pH Adjustment: Test the solubility of a small aliquot in buffers of different pH. For basic peptides, a slightly acidic pH may improve solubility, while acidic peptides may dissolve better in a slightly basic pH. - Use of Co-solvents: For hydrophobic peptides, dissolve in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer. - Work at Lower Concentrations: Prepare a more dilute stock solution. |
| Loss of Peptide Activity in Assays | - Peptide Aggregation: Aggregated peptide may not be biologically active as it may not bind to the receptor correctly. - Degradation: The peptide may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to proteases). - Oxidation: Residues like Met, Cys, or Trp can be prone to oxidation. | - Confirm Monomeric State: Before use, ensure the peptide is in a monomeric state. Consider running a quality control check like HPLC. - Proper Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. - Use Fresh Solutions: Prepare fresh solutions for each experiment if possible. - Use Oxygen-Free Solvents: For peptides susceptible to oxidation, use degassed buffers. |
| Inconsistent Experimental Results | - Variability in Peptide Aggregation State: The degree of aggregation may differ between preparations, leading to inconsistent effective concentrations of active peptide. - Inaccurate Concentration Measurement: The presence of aggregates can interfere with accurate concentration determination. | - Standardized Solubilization Protocol: Develop and adhere to a strict, optimized protocol for dissolving the peptide. - Centrifugation: Before use, centrifuge the peptide solution to pellet any insoluble aggregates and use the supernatant. - Accurate Concentration Determination: Use a method like amino acid analysis for precise concentration measurement of the soluble fraction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial reconstitution, it is recommended to use sterile, purified water. If solubility is an issue, which can be the case for many peptides, a small amount of an organic co-solvent like DMSO can be used to first dissolve the peptide, followed by a stepwise addition of an aqueous buffer. For biological assays, the final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the experimental system.
Q2: How should I store this compound to minimize aggregation and degradation?
Proper storage is crucial for maintaining the integrity of the this compound peptide.
| Peptide Form | Storage Condition | Rationale |
| Lyophilized Powder | Store at -20°C or -80°C in a desiccated environment. | Minimizes chemical degradation and hydrolysis. Keeping it dry is critical. |
| Reconstituted Solution | Aliquot into single-use volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can promote aggregation and degradation. |
Before opening, allow the lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.
Q3: What factors can influence the aggregation of this compound?
Several factors can contribute to peptide aggregation:
-
Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH: The net charge of the peptide is pH-dependent. At its isoelectric point, a peptide has a net neutral charge, which can lead to minimal electrostatic repulsion and increased aggregation.
-
Temperature: Elevated temperatures can sometimes increase solubility, but can also accelerate degradation and aggregation.
-
Ionic Strength: The salt concentration of the buffer can influence peptide solubility and aggregation.
-
Mechanical Stress: Agitation or shaking can induce aggregation.
Q4: Are there any analogs of this compound with improved properties?
Yes, a cyclized version of this compound, referred to as cAC253, has been developed. This analog exhibits enhanced proteolytic stability and better solubility at physiological pH compared to the linear this compound. If aggregation and stability are persistent issues with the linear form, considering the use of cAC253 may be beneficial.
Experimental Protocols
Protocol: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This protocol provides a method to monitor the aggregation of this compound in real-time using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet structures characteristic of amyloid fibrils.
Materials:
-
This compound peptide
-
Thioflavin T (ThT)
-
Sterile, purified water
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare ThT Stock Solution: Dissolve ThT in sterile water to a final concentration of 1 mM. Filter through a 0.22 µm filter and store protected from light at 4°C.
-
Prepare this compound Solution: Carefully reconstitute lyophilized this compound in the desired buffer to the desired final concentration for the assay (e.g., 10-100 µM). It is critical to ensure the peptide is fully dissolved and in a monomeric state at the start of the experiment. This may require pre-treatment such as filtration or size-exclusion chromatography.
-
Set up the Assay:
-
In a 96-well plate, add the this compound peptide solution to the desired wells.
-
Include control wells: buffer only, and buffer with ThT only.
-
Add ThT from the stock solution to each well containing the peptide and the control wells to a final concentration of 10-20 µM.
-
-
Incubation and Measurement:
-
Place the plate in a fluorescence plate reader capable of maintaining a constant temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the desired duration (hours to days).
-
Excitation wavelength: ~440 nm
-
Emission wavelength: ~485 nm
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from the fluorescence readings of the peptide-containing wells.
-
Plot the fluorescence intensity against time. An increase in fluorescence over time indicates the formation of amyloid-like aggregates.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: Workflow for evaluating factors that may prevent this compound peptide aggregation.
Caption: this compound acts as an antagonist at the amylin receptor, blocking downstream signaling.
References
Technical Support Center: Optimizing AC 253 Concentration for Neuronal Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AC 253 for experiments involving neuronal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neuronal cells?
A1: this compound is a peptide antagonist that targets two distinct receptors on neuronal cells: the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1R) and the amylin receptor. By blocking these receptors, this compound inhibits their downstream signaling pathways. The PAC1 receptor is involved in neuronal growth, development, and neuroprotection, while the amylin receptor has been implicated in the neurotoxic effects of amyloid-beta (Aβ) peptides.[1][2][3][4]
Q2: What is a recommended starting concentration for this compound in neuronal cell culture?
A2: Based on available literature, a starting concentration range of 100 nM to 1 µM is recommended for initial experiments. A full dose-response curve should be performed to determine the optimal concentration for your specific neuronal cell type and experimental conditions. One study has shown that a cyclic version of this compound exhibits an IC50 of 0.3 µM for amylin receptor antagonism and provides neuroprotection in the 0-10 µM range.[5] However, it is crucial to note that other PACAP antagonists have demonstrated toxicity at nanomolar concentrations, highlighting the importance of careful dose optimization.
Q3: How can I assess the effect of this compound on neuronal viability?
A3: Several standard assays can be used to measure neuronal viability. These include:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Alamar Blue Assay: A redox indicator that fluoresces in viable cells.
-
Live/Dead Staining: Utilizes fluorescent dyes like Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
Q4: Can this compound affect neuronal morphology?
A4: Yes, as an antagonist of receptors involved in neuronal development and survival, this compound can potentially influence neuronal morphology. Neurite outgrowth assays are recommended to assess changes in the length and branching of neurites. This can be quantified using automated imaging systems and analysis software.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Incorrect Concentration: The concentration may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). |
| Peptide Degradation: Improper storage or handling can lead to loss of activity. | Store lyophilized peptide at -20°C or -80°C. Reconstitute just before use and aliquot to avoid multiple freeze-thaw cycles. | |
| Low Receptor Expression: The neuronal cell line used may have low expression levels of PAC1R or amylin receptors. | Verify receptor expression using techniques like qPCR or Western blotting. Consider using a different cell line with known high receptor expression. | |
| High Cell Death/Toxicity | Concentration Too High: this compound or similar peptide antagonists can be toxic at high concentrations. | Perform a dose-response curve to identify the optimal non-toxic concentration. Start with lower concentrations (e.g., in the nanomolar range). |
| Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the cells. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). | |
| Clumping of Primary Neurons | Poor Cell Adhesion: Neurons may not be adhering properly to the culture surface. | Ensure proper coating of culture vessels with substrates like Poly-D-Lysine or laminin. Seed cells at an appropriate density. |
| Serum Carryover: Residual serum from the dissection/dissociation process can cause clumping. | Minimize serum carryover by thoroughly washing the cells before plating. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and related antagonists from published studies.
| Compound | Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| cyclic this compound | Human Fetal Neurons (HFNs), N2a | MTT, Live/Dead | 0 - 10 µM | Protection against Aβ-induced cytotoxicity | |
| cyclic this compound | HEK293 (expressing amylin receptor) | cAMP assay | IC50 = 0.3 µM | Antagonism of amylin receptor | |
| This compound | - | - | IC50 = 0.85 µM | Antagonism of amylin receptor | |
| AC 187 (amylin antagonist) | Rat Cholinergic Basal Forebrain Neurons | MTT, Hoechst Staining | Pretreatment | Attenuation of Aβ-induced neurotoxicity |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using MTT Assay
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere and differentiate for at least 24 hours.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO. Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the dose-response curve and identify the optimal non-toxic concentration range.
Protocol 2: Neurite Outgrowth Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the cells for a duration sufficient for neurite outgrowth (e.g., 48-72 hours).
-
Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify neurite length, number of branches, and number of neurites per cell.
-
-
Data Analysis: Compare the neurite outgrowth parameters between the different this compound concentrations and the vehicle control.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the signaling pathways affected by this compound and a general experimental workflow for its use.
Caption: PACAP/PAC1R Signaling Pathway Antagonized by this compound.
References
- 1. Targeting the PAC1 Receptor for Neurological and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of amylin and its receptors in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Depletion of Amylin/Calcitonin Receptors Improves Memory and Learning in Transgenic Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
potential off-target effects of AC 253
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AC-253. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental insights to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AC-253?
A1: AC-253 is an antagonist of the amylin receptor, specifically the AMY3 receptor subtype.[1][2] It is utilized in research for its neuroprotective properties against amyloid-β (Aβ) toxicity.[3][4] AC-253 has been shown to block the electrophysiological effects of Aβ and protect against Aβ-induced increases in intracellular calcium, activation of various signaling pathways (PKA, MAPK, Akt, cFOS), and subsequent cell death in neuronal cultures.[1][2][5]
Q2: Have off-target effects been observed for AC-253 in preclinical studies?
A2: In long-term studies using mouse models of Alzheimer's disease, AC-253 and its cyclic analog, cAC253, have been reported to not produce discernible adverse or off-target effects.[3][4][6] Specifically, observations in these studies noted no signs of sedation, visible motor dysfunction, abnormal feeding or drinking behavior, weight loss, or changes in gross appearance such as hair loss or lack of grooming.[3]
Q3: Does AC-253 interact with any other receptors?
A3: Yes, AC-253 has been shown to interact with the adrenomedullin receptor. It inhibits the binding of 125I-adrenomedullin with an IC50 of 25 nM and antagonizes adrenomedullin-stimulated cAMP production at micromolar concentrations.[5] This is a known potential off-target interaction that researchers should be aware of.
Q4: Is AC-253 related to APTO-253 or KT-253?
A4: No, AC-253 is distinct from APTO-253 (also known as KT-253). AC-253 is an amylin receptor antagonist peptide. In contrast, APTO-253/KT-253 is a small molecule inducer of the KLF4 transcription factor and a targeted MDM2 protein degrader being investigated in oncology.[7][8][9] It is critical to avoid confusing the pharmacological profiles and safety data of these different compounds.
Troubleshooting Guide
Unexpected Experimental Outcomes
Issue: My experimental results are inconsistent with the expected effects of amylin receptor antagonism.
Possible Cause 1: Off-Target Adrenomedullin Receptor Antagonism
-
Troubleshooting Steps:
-
Review the expression profile of the adrenomedullin receptor in your experimental system (cell line or tissue).
-
If the receptor is present, consider if its blockade could explain the observed phenotype. Adrenomedullin signaling is involved in processes such as vasodilation, inflammation, and cell proliferation.
-
Design a control experiment using a selective adrenomedullin receptor antagonist to see if it replicates the unexpected effects.
-
Consider using a lower concentration of AC-253 to minimize the engagement of the lower-affinity adrenomedullin receptor target.
-
Possible Cause 2: Compound Stability and Handling
-
Troubleshooting Steps:
-
AC-253 is a peptide. Ensure it has been stored correctly at -20°C as recommended.[1]
-
Verify the correct reconstitution of the peptide and the stability of the solution under your experimental conditions. Repeated freeze-thaw cycles should be avoided.
-
For in vivo studies, consider the route of administration and bioavailability. The cyclic analog, cAC253, was developed to have superior brain permeability and proteolytic stability compared to the linear AC-253.[3][4]
-
Issue: I am observing general cellular toxicity or stress in my in vitro experiments.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Ensure that the observed effects are not a consequence of potent, on-target amylin receptor antagonism in your specific cell system.
-
Concentration Range: Perform a dose-response curve to determine if the toxicity is observed only at very high concentrations, which may suggest non-specific effects. The literature indicates that AC-253 is protective against Aβ-induced toxicity, not a primary source of toxicity itself in the models studied.[3]
-
Vehicle Control: Rule out any confounding effects from the vehicle used to dissolve the AC-253.
-
Quantitative Data Summary
The following table summarizes the known quantitative data for AC-253's interaction with its primary target and a known off-target receptor.
| Target | Ligand/Parameter | Value | Compound |
| Adrenomedullin Receptor | 125I-adrenomedullin binding inhibition | IC50 = 25 nM | AC-253 |
| Amylin Receptor | Amylin receptor antagonism | IC50 = 0.3 µM | Cyclic AC253 |
Experimental Protocols
Protocol: In Vitro Competition Binding Assay for Adrenomedullin Receptor
This protocol is based on methodologies for characterizing receptor-ligand interactions.
-
Cell Culture: Culture Rat-2 fibroblasts, which endogenously express adrenomedullin receptors but not CGRP receptors.[1]
-
Membrane Preparation: Grow cells to confluence, harvest, and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competition Binding:
-
In a multi-well plate, add a fixed concentration of radiolabeled ligand (e.g., 125I-adrenomedullin).
-
Add increasing concentrations of unlabeled AC-253 (the competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature for a set time to reach equilibrium.
-
-
Separation and Counting: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold buffer. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the AC-253 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Logic for troubleshooting unexpected results with AC-253.
References
- 1. AC 253 | CAS 151804-79-4 | AC253 | Tocris Bioscience [tocris.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Kymera Therapeutics Shares Phase 1 Trial Data on MDM2 Degrader KT-253 at ASCO [synapse.patsnap.com]
troubleshooting AC 253 in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC 253 in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent and selective antagonist of the amylin receptor 3 (AMY3).[1][2][3] It functions by competitively blocking the binding of amylin and other agonists, such as adrenomedullin and amyloid-beta (Aβ) peptides, to the receptor.[2][4] This blockade inhibits the downstream signaling pathways typically activated by these agonists, including the production of cyclic AMP (cAMP) and increases in intracellular calcium (Ca2+).[2][3][4]
Q2: What are the primary research applications for this compound?
A: this compound is primarily used in research to investigate the physiological and pathological roles of the amylin receptor. It is frequently employed in studies related to Alzheimer's disease to block the neurotoxic effects of amyloid-beta oligomers, which are known to act through the AMY3 receptor.[2][3] Common applications include studying its protective effects against Aβ-induced cytotoxicity, synaptic dysfunction, and the activation of downstream signaling cascades involving PKA, MAPK, and Akt.[1][2]
Q3: What is the difference between this compound and Cyclic this compound (cAC253)?
A: Cyclic this compound is a cyclized analog of the linear this compound peptide.[5] The cyclization is designed to improve the peptide's stability and pharmacokinetic properties.[5] Compared to the linear form, cAC253 has been shown to have enhanced proteolytic stability in serum, a higher binding affinity for the amylin receptor, and better brain permeability.[5] This makes cAC253 a more suitable candidate for in vivo studies, while both can be used for in vitro experiments.
Q4: What is the solubility and recommended storage for this compound?
A: this compound is soluble in water up to 2 mg/mL and also soluble in DMSO.[1][2] For long-term storage, it is recommended to store the solid compound at -20°C.[1][2] Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its cyclic analog.
| Compound | Parameter | Value | Cell/Assay System | Reference |
| This compound | IC50 | 25 nM | Inhibition of 125I-adrenomedullin binding | [4] |
| Effective Concentration | 5-20 µM | Antagonism of adrenomedullin-stimulated cAMP production | [4] | |
| Effective Concentration | 5-10 µM | Blockade of hAmylin- or Aβ-induced Ca2+ increase, PKA, MAPK, Akt, cFos activation | [4] | |
| Effective Concentration | 10 nM | Blockade of Aβ-induced electrophysiological effects | [4] | |
| Cyclic this compound | IC50 | 0.3 µM | Amylin receptor antagonism | |
| Effective Concentration | 0-10 µM | Protection of neuronal cells from Aβ-induced cytotoxicity |
Experimental Protocols
General Protocol for an this compound cAMP Inhibition Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on agonist-induced cAMP production in a suitable cell line (e.g., HEK293 cells expressing the AMY3 receptor).
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest and seed cells into a 96- or 384-well plate at a pre-determined optimal density.
-
For adherent cells, allow them to attach overnight.
-
-
Assay Procedure:
-
Prepare assay buffer, which may include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Remove culture medium from cells and add the this compound dilutions. Include vehicle controls.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Prepare the agonist (e.g., human amylin or adrenomedullin) at a concentration that elicits a submaximal response (EC80 is often used for antagonist assays).
-
Add the agonist to the wells and incubate for the optimal stimulation time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log of the this compound concentration.
-
Calculate the IC50 value of this compound from the curve.
-
General Protocol for an this compound Calcium Flux Assay
This protocol outlines a general method for measuring the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization.
-
Cell Preparation:
-
Seed cells expressing the AMY3 receptor onto a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-8 AM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the appropriate wells, including vehicle controls.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the instrument to the correct excitation and emission wavelengths for the dye.
-
Record a baseline fluorescence reading for several seconds.
-
Inject the agonist (e.g., human amylin) at a pre-determined concentration (e.g., EC80).
-
Continue to record the fluorescence signal for 1-2 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak signal - baseline signal) for each well.
-
Plot the fluorescence change against the log of the this compound concentration to determine the IC50.
-
Visualizations
Caption: this compound signaling pathway antagonism.
Caption: General experimental workflow for an this compound in-vitro assay.
Caption: A logical workflow for troubleshooting this compound assay issues.
Troubleshooting Guides
This section addresses common issues encountered during in-vitro assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. High Variability Between Replicate Wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify cell counts. |
| Pipetting errors during reagent addition. | Use calibrated pipettes and practice consistent technique. Consider using automated liquid handlers for high-throughput assays. | |
| "Edge effects" due to evaporation in outer wells. | Avoid using the outermost wells of the plate or ensure proper plate sealing and a humidified incubator to minimize evaporation. | |
| Poor cell health or contamination. | Regularly check cell cultures for viability and morphology. Perform routine mycoplasma testing. Use cells with a low passage number.[6] | |
| 2. No or Low Antagonist Effect of this compound | Incorrect concentration or degradation of this compound. | Verify calculations and prepare a fresh stock solution from the solid compound. Ensure proper storage conditions are met.[2] |
| Agonist concentration is too high. | The agonist concentration should be at its EC50 or EC80, not at a saturating concentration, to allow for competitive antagonism to be observed. Perform an agonist dose-response curve to determine the optimal concentration.[7][8] | |
| Insufficient receptor expression. | Confirm that the cell line used expresses a functional AMY3 receptor at sufficient levels for the assay. | |
| Inadequate pre-incubation time. | Optimize the pre-incubation time for this compound to ensure it has sufficient time to bind to the receptor before agonist stimulation. | |
| 3. High Background Signal | Autofluorescence from compounds or media. | Use phenol red-free media during the assay. Run controls with media and compounds alone to check for background fluorescence. |
| High constitutive receptor activity. | Some overexpressing cell lines may have high basal activity. Consider using a cell line with lower or inducible receptor expression. | |
| (cAMP Assay) PDE inhibitor concentration is too high. | Titrate the PDE inhibitor to find the lowest concentration that prevents cAMP degradation without elevating the basal signal excessively.[7] | |
| (Calcium Assay) Dye overload or leakage. | Optimize the concentration of the calcium-sensitive dye and the loading time to ensure adequate signal without causing cytotoxicity or dye leakage. | |
| 4. Low Signal-to-Noise Ratio (Small Assay Window) | Inefficient agonist stimulation. | Confirm the potency of your agonist. Ensure the stimulation time is optimized to capture the peak response. |
| Suboptimal cell number. | Titrate the cell number per well to find the density that provides the most robust signal. | |
| Incorrect instrument settings. | Optimize the gain, integration time, and other settings on your plate reader for your specific assay. | |
| (Calcium Assay) Use of a non-ratiometric dye. | For assays with high well-to-well variability in cell number or dye loading, consider using a ratiometric dye like Indo-1 to normalize the signal.[9] |
References
- 1. rndsystems.com [rndsystems.com]
- 2. glpbio.com [glpbio.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
Technical Support Center: AC-253 Bioavailability
Welcome to the technical support center for AC-253. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of the amylin receptor antagonist, AC-253. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo and in vitro experiments with AC-253, with a focus on problems arising from its inherent bioavailability limitations.
| Issue | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy with systemic administration of linear AC-253. | Linear AC-253 is a peptide that suffers from rapid degradation by proteolytic enzymes and poor pharmacokinetic properties.[1] This leads to low bioavailability and insufficient concentration at the target site. | Consider using the cyclized form of AC-253 (cAC-253), which has been specifically designed for enhanced proteolytic stability and improved pharmacokinetic behavior.[1] |
| Inconsistent results in cell-based assays. | The linear AC-253 peptide may be degrading in the culture medium over the course of the experiment, leading to variable effective concentrations. | Minimize the duration of exposure or replenish the AC-253-containing medium at regular intervals. For longer-term studies, cAC-253 is recommended due to its higher stability.[1] |
| Difficulty in achieving therapeutic concentrations in the brain. | The linear form of AC-253 has limited ability to cross the blood-brain barrier.[1] | Utilize cAC-253, which has demonstrated superior brain permeability following intraperitoneal injection.[1][2] |
| Observed off-target effects or lack of specificity. | This could be due to the need for high concentrations of the less stable linear AC-253 to achieve a therapeutic effect, potentially leading to non-specific interactions. | The enhanced binding affinity and stability of cAC-253 may allow for the use of lower, more specific concentrations.[1] |
Frequently Asked Questions (FAQs)
Q1: What is AC-253 and what is its mechanism of action?
A1: AC-253 is a 24-amino acid peptide that acts as an antagonist for the amylin receptor (AMY3).[1][3] It is used in research to block the effects of amylin and has been shown to be neuroprotective against the toxic effects of amyloid β-protein (Aβ), which are implicated in Alzheimer's disease.[1][4] AC-253 inhibits adrenomedullin-stimulated cAMP production and protects neuronal cells from oligomeric Aβ-induced toxicity.[3][4][5][6]
Q2: I am not seeing the expected in vivo effects with linear AC-253. Why might this be?
A2: The primary challenge with linear AC-253 is its low bioavailability due to rapid metabolism by proteolytic enzymes and poor pharmacokinetic properties.[1] This means that when administered systemically, it is quickly degraded and cleared from the body, often before it can reach its target tissue in sufficient concentrations to exert a biological effect.
Q3: How can the bioavailability of AC-253 be increased?
A3: A cyclized version of AC-253, termed cAC-253, has been developed to address the bioavailability issues of the linear peptide.[1] Peptide cyclization provides structural rigidity, which enhances enzymatic stability and improves pharmacokinetic properties.[1]
Q4: What is cyclic AC-253 (cAC-253) and how does it differ from the linear form?
A4: cAC-253 is an analog of AC-253 that has been structurally modified to form a cyclic peptide. This is achieved by adding cysteine amino acids to the N and C termini of the linear peptide and creating a disulfide bond to form a head-to-tail cyclized structure.[1] This modification results in a more stable and brain-penetrant molecule.[1]
Q5: What are the specific advantages of cAC-253 over linear AC-253?
A5: cAC-253 has demonstrated several key advantages, including:
-
Superior Proteolytic Stability: A study showed a sevenfold increase in the half-life (t1/2) of cAC-253 compared to the linear form.[1]
-
Enhanced Brain Permeability: In vivo imaging has shown that cAC-253 has greater penetration into the brain following intraperitoneal injection.[1][2]
-
Improved Pharmacokinetic Profile: cAC-253 exhibits a longer duration of action, allowing for less frequent administration.[1]
-
Enhanced Receptor Binding: cAC-253 shows increased specific binding to the AMY3 receptor in vitro.[1]
Quantitative Data Summary
The following table summarizes the comparative data between linear AC-253 and cyclic AC-253 based on published research.
| Parameter | Linear AC-253 | Cyclic AC-253 (cAC-253) | Reference |
| Proteolytic Stability (t1/2) | Standard | Sevenfold Increase | [1] |
| Brain Permeability | Low | Superior | [1][2] |
| AMY3 Receptor Binding | Standard | Enhanced | [1] |
| In vivo Administration Frequency | More Frequent (e.g., daily) | Less Frequent (e.g., 3 times a week) | [1] |
Experimental Protocols
Methodology for Cyclization of AC-253
The development of cyclic AC-253 (cAC-253) was undertaken to improve the proteolytic stability and pharmacokinetic profile of the linear peptide. The following provides a general outline of the experimental approach:
-
Peptide Synthesis: The linear AC-253 peptide sequence is modified to include cysteine residues at both the N-terminus and C-terminus.
-
Cyclization: A disulfide bond is formed between the newly introduced N- and C-terminal cysteine residues. This "head-to-tail" cyclization imparts structural rigidity to the peptide.
-
Purification and Characterization: The resulting cAC-253 is purified, typically using high-performance liquid chromatography (HPLC), and its structure is confirmed by mass spectrometry.
-
In Vitro Stability Assay: The proteolytic stability of both linear AC-253 and cAC-253 is assessed by incubating them in plasma or with specific proteases. The amount of intact peptide remaining at various time points is quantified by HPLC to determine the half-life (t1/2).
-
In Vivo Pharmacokinetic and Brain Permeability Studies:
-
Labeled versions of linear AC-253 and cAC-253 (e.g., with a fluorescent tag like Cy5) are administered to animal models (e.g., mice) via a systemic route such as intraperitoneal (IP) injection.
-
Blood samples are collected at different time points to determine the pharmacokinetic profile.
-
Brain tissue is analyzed ex vivo or imaged in vivo to assess the brain penetration of the peptides.[1]
-
Visualizations
Caption: AC-253 signaling pathway.
Caption: Workflow for enhancing AC-253 bioavailability.
References
- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]
- 3. rndsystems.com [rndsystems.com]
- 4. AC 253 | CAS 151804-79-4 | AC253 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
minimizing proteolytic degradation of linear AC 253
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the proteolytic degradation of the linear amylin receptor antagonist, AC-253, during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My linear AC-253 seems to be degrading rapidly in my in vitro/in vivo experiment. How can I confirm this and what are the common causes?
A1: Rapid degradation is a known challenge with linear peptides like AC-253. The first step is to confirm and quantify the degradation.
-
Confirmation: Use techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to analyze your sample over time. A decrease in the peak corresponding to intact AC-253 and the appearance of new peaks indicate degradation.
-
Common Causes:
-
Proteolytic Enzymes: Serum, plasma, cell culture media, and tissue homogenates contain proteases that readily cleave peptides. Studies suggest AC-253 is cleaved at basic arginine residues.[1]
-
Suboptimal Storage: Improper storage of stock solutions or even lyophilized powder can lead to chemical instability.[2]
-
Repeated Freeze-Thaw Cycles: Each cycle can damage the peptide structure, making it more susceptible to degradation.[2]
-
Incorrect pH: The pH of your experimental buffer can influence the rate of hydrolysis and enzymatic degradation.[3][4]
-
Q2: What are the immediate steps I can take to improve the stability of my linear AC-253 in solution?
A2: To immediately improve stability, focus on proper handling and storage.
-
Aliquot Your Peptide: Upon receiving lyophilized AC-253, dissolve it in a suitable, sterile buffer and create single-use aliquots. This minimizes freeze-thaw cycles.[2]
-
Optimal Storage: For short-term storage (days), keep aliquots at 4°C. For long-term storage (weeks to months), store at -20°C or -80°C.[2] Avoid frost-free freezers due to their temperature fluctuations.[2]
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your experimental buffers, especially when working with biological samples like serum or cell lysates.
Q3: I am performing a cell-based assay. What formulation strategies can I use to protect linear AC-253?
A3: In cell-based assays, the goal is to protect the peptide in the culture medium.
-
pH Optimization: Ensure the pH of your culture medium is stable and optimal for your cells, as significant deviations can accelerate peptide degradation.[3][4]
-
Co-formulation with Stabilizing Agents:
Q4: Are there chemical modifications I can make to linear AC-253 to enhance its stability?
A4: Yes, several chemical modifications can significantly increase resistance to proteases.
-
N-terminal Acetylation and C-terminal Amidation: These are common modifications that protect the peptide from exopeptidases (aminopeptidases and carboxypeptidases).[5]
-
D-Amino Acid Substitution: Replacing one or more of the natural L-amino acids with their D-isomers can make the peptide unrecognizable to many proteases.[2][7]
-
Cyclization: Connecting the N- and C-termini creates a cyclic peptide. A cyclic version of AC-253 (cAC253) has been shown to have superior proteolytic stability.[8]
Comparative Stability of AC-253 Variants
The following table summarizes the expected stability of different forms of AC-253 based on common modification strategies.
| Peptide Variant | Modification | Expected Half-life in Serum | Rationale |
| Linear AC-253 | None | ~ 1 hour[1] | Susceptible to both endo- and exopeptidases. |
| N/C-Terminally Blocked AC-253 | Acetylation (N-terminus) & Amidation (C-terminus) | 2-4 hours | Protected from exopeptidases.[5] |
| D-Amino Acid Substituted AC-253 | Replacement of key cleavage sites (e.g., Arginine) with D-Arginine | 6-12 hours | Reduced recognition by endopeptidases.[7] |
| Cyclic AC-253 (cAC253) | Peptide backbone cyclization | > 24 hours | Conformationally constrained, offering significant protection from most proteases.[8] |
Note: The half-life values for modified versions are estimates for illustrative purposes and actual values will depend on the specific modification and experimental conditions.
Experimental Protocols
Protocol 1: Assessing AC-253 Stability in Serum
This protocol outlines a method to determine the proteolytic stability of linear AC-253 in a biological matrix.
-
Preparation of AC-253 Stock Solution:
-
Dissolve lyophilized linear AC-253 in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.
-
Create single-use aliquots and store at -80°C.
-
-
Incubation:
-
Thaw a fresh aliquot of AC-253 and an aliquot of serum (e.g., rat or human serum) on ice.
-
In a microcentrifuge tube, add AC-253 to the serum to a final concentration of 10 µM.
-
Incubate the mixture at 37°C in a water bath or incubator.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a sample (e.g., 50 µL).
-
-
Quenching the Reaction:
-
Immediately add the withdrawn sample to a tube containing a quenching solution (e.g., 100 µL of 10% Trichloroacetic Acid or Acetonitrile) to precipitate proteins and stop enzymatic activity.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant, which contains the remaining peptide.
-
Analyze the supernatant by Reverse-Phase HPLC (RP-HPLC) using a C18 column.
-
Monitor the peak area of the intact AC-253 at a specific wavelength (e.g., 220 nm).
-
Calculate the percentage of remaining AC-253 at each time point relative to the 0-minute time point to determine its half-life.
-
Diagrams
Caption: Workflow for assessing AC-253 stability in serum.
Caption: Proteolytic degradation pathways of linear AC-253.
Caption: Decision tree for stabilizing linear AC-253.
References
- 1. Short amylin receptor antagonist peptides improve memory deficits in Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realpeptides.co [realpeptides.co]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AC253 Experimental Controls
This technical support center provides troubleshooting guides and frequently asked questions for researchers using AC253, a potent amylin receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals to ensure the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is AC253 and what is its primary mechanism of action?
A1: AC253 is a peptide antagonist of the amylin receptor, with a particular affinity for the AMY3 receptor subtype.[1][2][3] It functions by competitively inhibiting the binding of amylin and other agonists, such as amyloid-beta oligomers, to the receptor.[4][5] This blockade prevents the activation of downstream intracellular signaling pathways, including the cyclic AMP (cAMP)/Protein Kinase A (PKA), MAPK, and Akt pathways.[5][6][7]
Q2: What are the key signaling pathways affected by AC253?
A2: AC253 primarily blocks the activation of the G-protein coupled amylin receptor. This prevents the Gαs-mediated activation of adenylyl cyclase, leading to a downstream inhibition of cAMP production and PKA activation.[5][7] Consequently, other signaling cascades that are modulated by amylin receptor activation, such as the ERK/MAPK and PI3K/AKT pathways, are also inhibited.[5][6]
Q3: What is the difference between AC253 and cyclic AC253 (cAC253)?
A3: Cyclic AC253 (cAC253) is a cyclized analog of the linear AC253 peptide.[4][8] This cyclization enhances its structural rigidity, which results in several advantages over the linear form, including higher potency, improved enzymatic stability, and better brain permeability.[4][9]
Q4: What are the appropriate vehicle controls for in vitro and in vivo studies with AC253?
A4: For in vitro studies, the appropriate vehicle control is the solvent used to dissolve the AC253 peptide, which is typically sterile, nuclease-free water or a buffered solution like PBS. For in vivo studies, a sterile saline solution or artificial cerebrospinal fluid (aCSF) for intracerebroventricular (ICV) infusions is commonly used as a vehicle control.[4][9] It is crucial that the control group receives the same volume and administration route of the vehicle as the experimental group receives of the AC253 solution.
Quantitative Data Summary
The following table summarizes key quantitative parameters for AC253 and its cyclic analog, cAC253.
| Compound | Parameter | Value | Cell Line/System | Reference |
| AC253 | IC50 (cAMP inhibition) | ~0.85 µM | HEK293 AMY3-expressing cells | [4] |
| IC50 (125I-adrenomedullin binding) | 25 nM | Rat-2 fibroblasts | [10] | |
| Kd (Cell binding) | 2.6 ± 1.0 µM | HEK293 AMY3-expressing cells | [4] | |
| Cyclic AC253 (cAC253) | IC50 (cAMP inhibition) | ~0.3 µM | HEK293 AMY3-expressing cells | [4][11] |
| Kd (Cell binding) | 1.45 ± 0.5 µM | HEK293 AMY3-expressing cells | [4] |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the antagonistic effect of AC253 on amylin-induced cAMP production in a cell line expressing the AMY3 receptor (e.g., HEK293-AMY3).
Methodology:
-
Cell Culture: Plate HEK293-AMY3 expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free media. Pre-incubate the cells with varying concentrations of AC253 (or vehicle control) for 30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of an agonist (e.g., human amylin at its EC50 concentration) to the wells and incubate for an additional 15-30 minutes at 37°C. A control group should not be stimulated with the agonist to determine basal cAMP levels.
-
Lysis: Lyse the cells using the lysis buffer provided with a cAMP assay kit.
-
Detection: Measure intracellular cAMP levels using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of AC253. Fit the data using a nonlinear regression model to determine the IC50 value of AC253.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell numbers; Pipetting errors. | Ensure even cell seeding; Use a multichannel pipette for additions. |
| No inhibition by AC253 | AC253 degradation; Incorrect agonist concentration. | Use freshly prepared AC253; Confirm the agonist's activity and concentration. |
| High basal cAMP levels | Cell stress; Endogenous receptor activation. | Handle cells gently; Use serum-free media for the assay. |
Protocol 2: In Vivo Administration in a Mouse Model
This protocol describes the intraperitoneal (IP) administration of AC253 to a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Preparation: Dissolve AC253 in sterile saline to the desired concentration (e.g., 20 mg/kg).
-
Animal Groups: Divide mice into at least two groups: a vehicle control group and an AC253 treatment group.
-
Administration: Administer the prepared AC253 solution or vehicle control via intraperitoneal injection. The injection volume should be consistent across all animals (e.g., 200 µL).[12]
-
Dosing Schedule: Injections can be administered daily or multiple times a week for a specified duration (e.g., 5-10 weeks).[4][9]
-
Monitoring: Monitor the animals for any adverse effects. At the end of the study, behavioral tests can be performed, followed by tissue collection for biochemical and immunohistochemical analysis.[4]
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No observable effect of AC253 | Insufficient dose; Poor bioavailability; Degraded compound. | Perform a dose-response study; Consider a more stable analog like cAC253; Ensure proper storage and handling of AC253. |
| Adverse reaction in mice | High dose; Contamination of the solution. | Reduce the dose; Ensure the AC253 solution is sterile and pyrogen-free. |
| High variability in behavioral data | Inconsistent handling; Environmental stressors. | Handle all mice consistently; Acclimate mice to the testing room before experiments. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Amylin receptor signaling pathway and the inhibitory action of AC253.
Caption: A typical workflow for an in vitro cAMP inhibition assay using AC253.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. AC 253 | CAS 151804-79-4 | AC253 | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. glpbio.com [glpbio.com]
- 4. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to AC 253 and Cyclic AC 253: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the linear amylin receptor antagonist, AC 253, and its cyclized analogue, cyclic this compound. Both compounds have garnered significant interest for their neuroprotective potential, particularly in the context of Alzheimer's disease research. This document synthesizes key experimental data to offer an objective performance comparison, alongside detailed methodologies for cited experiments.
Executive Summary
Cyclic this compound demonstrates superior biopharmaceutical properties compared to its linear counterpart, this compound. Key advantages of cyclic this compound include enhanced receptor binding affinity, significantly improved proteolytic stability, and greater brain permeability.[1][2][3] These attributes contribute to its improved efficacy in in vivo models of Alzheimer's disease, positioning it as a promising candidate for further therapeutic development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of this compound and cyclic this compound.
Table 1: In Vitro Efficacy and Stability
| Parameter | This compound | Cyclic this compound | Fold Improvement | Reference |
| Amylin Receptor (AMY3) Antagonist Activity (IC50) | ~0.85 µM | ~0.3 µM | ~2.8x | [4] |
| Proteolytic Stability (Half-life in human serum) | ~1 hour | ~7 hours | 7x | [1] |
Table 2: In Vivo Performance in a Mouse Model of Alzheimer's Disease
| Parameter | This compound (Intracerebroventricular) | Cyclic this compound (Intraperitoneal) | Key Finding | Reference |
| Cognitive Function (Spatial Memory) | Improved | Improved | Both improve spatial memory, but cyclic this compound is effective with less invasive peripheral administration. | |
| Brain Permeability | Not administered peripherally | Superior to this compound | Cyclic this compound effectively crosses the blood-brain barrier after intraperitoneal injection. | |
| Synaptic Integrity | Increased | Not explicitly stated, but cognitive improvement suggests positive effects. | This compound treatment increased markers of synaptic integrity. | |
| Microglial Activation | Reduced | Not explicitly stated, but cognitive improvement suggests positive effects. | This compound treatment reduced microglial activation. |
Experimental Protocols
This section provides an overview of the methodologies employed in the key experiments cited in this guide.
Amylin Receptor Antagonist Activity (In-Cell Western Assay)
The antagonist activity of this compound and cyclic this compound was determined by their ability to inhibit human amylin (hAmylin)-induced cyclic adenosine monophosphate (cAMP) production in HEK293 cells stably expressing the AMY3 receptor.
-
Cell Culture: HEK293 cells expressing the AMY3 receptor were cultured in appropriate media.
-
Treatment: Cells were pre-incubated with varying concentrations of this compound or cyclic this compound before being stimulated with 1 µM hAmylin.
-
cAMP Measurement: Intracellular cAMP levels were quantified using an in-cell Western assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Proteolytic Stability Assay
The stability of the peptides in the presence of proteases was assessed in human serum.
-
Incubation: this compound and cyclic this compound were incubated in human serum at 37°C.
-
Sampling: Aliquots were taken at different time points.
-
Analysis: The amount of intact peptide at each time point was quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Half-life Calculation: The half-life of each peptide was determined from the degradation profile.
In Vivo Brain Permeability Assessment
Near-infrared fluorescence (NIRF) imaging was used to evaluate the brain penetration of the peptides in wild-type mice.
-
Peptide Labeling: this compound and cyclic this compound were labeled with a Cy5 fluorescent dye.
-
Administration: Labeled peptides were administered to mice via intraperitoneal (ip) injection.
-
In Vivo Imaging: Brain imaging was performed at various time points (e.g., 0, 2, and 24 hours) using a Kodak imager to detect the fluorescent signal.
-
Ex Vivo Analysis: After the final in vivo imaging, brains were excised for ex vivo imaging to confirm and quantify the fluorescence intensity.
Assessment of Cognitive Deficits in a Mouse Model
The efficacy of the compounds in improving cognitive function was tested in TgCRND8 mice, a transgenic model of Alzheimer's disease.
-
Animal Model: Aged TgCRND8 mice exhibiting cognitive deficits were used.
-
Drug Administration:
-
This compound was administered intracerebroventricularly for 5 months.
-
Cyclic this compound was administered intraperitoneally three times a week for 10 weeks.
-
-
Behavioral Testing: Spatial memory and learning were assessed using standard behavioral tests, such as the Morris water maze.
-
Histopathological Analysis: After the treatment period, brain tissue was analyzed for markers of synaptic integrity and neuroinflammation (e.g., microglial activation).
Visualizations: Signaling Pathways and Experimental Workflows
Amylin Receptor Signaling in the Context of Aβ Toxicity
The following diagram illustrates the proposed signaling pathway through which amyloid-beta (Aβ) exerts its toxic effects via the amylin receptor, and how this compound and cyclic this compound can block this pathway. Aβ and amylin can activate the AMY3 receptor, leading to an increase in intracellular calcium (Ca2+) and the activation of several downstream signaling cascades, including PKA, MAPK, and Akt, ultimately resulting in neuronal cell death. This compound and its cyclic form act as antagonists, blocking the receptor and preventing these downstream effects.
Caption: Amylin receptor signaling pathway and points of antagonism.
Experimental Workflow for Comparing this compound and Cyclic this compound
This diagram outlines the logical flow of the experimental comparison between the two compounds, from initial in vitro characterization to in vivo efficacy studies.
References
- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]
- 3. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of AC 253: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective effects of AC 253, a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. We delve into the experimental data supporting its mechanism of action, compare its performance with its enhanced cyclic analog, and contextualize its potential within the broader landscape of neuroprotective strategies. Detailed experimental protocols and visual representations of key pathways are provided to support further research and development.
At a Glance: this compound and its Neuroprotective Profile
This compound is a peptide-based antagonist of the amylin receptor. Its neuroprotective effects stem from its ability to block the binding of amyloid-beta (Aβ) oligomers to these receptors, thereby mitigating Aβ-induced neurotoxicity, a central pathological hallmark of Alzheimer's disease.[1][2][3][4][5] Experimental evidence demonstrates that this compound can rescue synaptic plasticity, reduce neuroinflammation, and improve cognitive function in preclinical models of Alzheimer's.
A significant advancement in the development of this compound has been the creation of a cyclized version, cAC253. This structural modification confers superior pharmacokinetic properties, including enhanced brain permeability and greater stability against enzymatic degradation, leading to improved in vivo efficacy.[1][2][3]
Performance Comparison: this compound vs. cAC253
Experimental data from studies on the TgCRND8 mouse model of Alzheimer's disease highlight the superior neuroprotective capabilities of cAC253 compared to its linear counterpart, this compound.
| Performance Metric | This compound | cAC253 | Key Findings |
| Cognitive Improvement (Morris Water Maze) | Improved spatial memory with intracerebroventricular administration.[1][2][3] | Marked improvement in spatial memory with intraperitoneal administration.[1][2][3][4] | cAC253's enhanced brain penetration allows for less invasive systemic administration while achieving significant cognitive benefits. |
| Synaptic Integrity | Increased expression of synapsin 1 (40%) and synaptophysin (30%).[1] | Data not available for direct comparison, but cognitive improvements suggest positive effects on synaptic health. | This compound directly demonstrates a restorative effect on synaptic proteins. |
| Neuroinflammation | Reduced microglial activation (50% decrease in Iba-1 marker).[1] | Not explicitly quantified in the same manner, but cognitive improvements and reduced plaque burden suggest anti-inflammatory effects. | This compound shows a direct impact on reducing the inflammatory response in the brain. |
| Amyloid Plaque Burden | No significant change reported. | Significant reduction in amyloid plaque burden.[4] | cAC253 demonstrates a disease-modifying potential by targeting one of the primary pathologies of Alzheimer's. |
| Brain Permeability | Lower | 1.4-fold higher fluorescence signal in the brain compared to this compound.[1] | Cyclization significantly enhances the ability of the peptide to cross the blood-brain barrier. |
| Proteolytic Stability | Lower | Higher | The cyclic structure protects the peptide from degradation, increasing its bioavailability.[1][2][3] |
The Amylin Receptor Signaling Pathway in Neurodegeneration
This compound exerts its neuroprotective effects by modulating the amylin receptor signaling pathway. In the context of Alzheimer's disease, soluble Aβ oligomers can aberrantly activate amylin receptors, leading to a cascade of downstream events that contribute to neuronal dysfunction and death. This compound acts as a competitive antagonist, blocking this pathological activation.
Caption: this compound blocks Aβ-induced amylin receptor signaling.
Experimental Workflows
The validation of this compound's neuroprotective effects involves a series of in vitro and in vivo experiments. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for validating this compound's neuroprotective effects.
Detailed Experimental Protocols
In Vivo Neuroprotection Study in TgCRND8 Mice
-
Animal Model: Male TgCRND8 mice, which overexpress a mutant form of human amyloid precursor protein, and age-matched wild-type littermates are used.
-
Drug Administration:
-
This compound: Administered via intracerebroventricular (ICV) infusion for 5 months.
-
cAC253: Administered via intraperitoneal (IP) injection three times a week for 10 weeks.
-
-
Behavioral Assessment (Morris Water Maze):
-
Apparatus: A circular pool (1.2 m in diameter) filled with opaque water maintained at 25 ± 2°C. A hidden platform is submerged 1 cm below the water surface.
-
Training: Mice undergo daily training sessions for 5 consecutive days, with four trials per day. For each trial, the mouse is placed in the pool at one of four starting positions and allowed to swim for a maximum of 60 seconds to find the platform.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
-
Immunohistochemistry and Biochemical Analysis:
-
Following behavioral testing, mice are euthanized, and brain tissue is collected.
-
Immunohistochemistry: Brain sections are stained with antibodies against synaptic markers (synapsin 1, synaptophysin), a microglial marker (Iba-1), and amyloid plaques.
-
Western Blotting: Brain homogenates are used to quantify the levels of synaptic proteins.
-
In Vitro Cytotoxicity Assays
-
Cell Lines: Human fetal neurons (HFNs) and mouse neuroblastoma cells (N2a).
-
Aβ1-42 Preparation: Lyophilized Aβ1-42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to prepare a stock solution, which is then aliquoted, dried, and stored. For experiments, the peptide film is reconstituted in DMSO and diluted in cell culture medium to the desired concentration to form oligomers.
-
MTT Assay:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with Aβ1-42 oligomers in the presence or absence of this compound or cAC253 for 48 hours.
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
-
Live/Dead Assay:
-
Cells are cultured and treated as in the MTT assay.
-
Cells are stained with a solution containing calcein-AM (to stain live cells green) and ethidium homodimer-1 (to stain dead cells red).
-
The number of live and dead cells is visualized and quantified using fluorescence microscopy.
-
In-Cell Western Assay for cAMP Levels
-
Cell Line: HEK293 cells stably expressing the AMY3 receptor.
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
Cells are treated with human amylin in the presence or absence of this compound or cAC253.
-
Cells are fixed, permeabilized, and then incubated with an antibody specific for cyclic AMP (cAMP).
-
A fluorescently labeled secondary antibody is added, and the fluorescence intensity, proportional to the cAMP level, is measured using an imaging system.
-
Contextualizing this compound in Neuroprotective Strategies
The therapeutic landscape for Alzheimer's disease is diverse, with numerous strategies being investigated. This compound and other amylin receptor antagonists represent a unique approach that targets the interplay between metabolic signaling and Aβ pathology.
While direct comparative studies between this compound and other classes of neuroprotective agents are limited, it is valuable to consider its mechanism in the context of other strategies:
-
Anti-Amyloid Therapies: These include antibodies that target Aβ for clearance (e.g., aducanumab, lecanemab) and inhibitors of enzymes involved in Aβ production (BACE1 inhibitors). This compound complements these approaches by blocking the downstream toxic effects of Aβ that may persist even with reduced plaque burden.
-
Anti-Tau Therapies: These focus on preventing the hyperphosphorylation and aggregation of tau protein, another key pathological feature of Alzheimer's. The relationship between amylin signaling and tau pathology is an area of ongoing research.
-
Anti-Inflammatory Agents: Given that this compound reduces microglial activation, it shares a common goal with anti-inflammatory drugs. However, its targeted action on the amylin receptor may offer a more specific and potentially safer approach than broad-spectrum anti-inflammatories.
-
Dietary Supplements: Some dietary supplements, such as Souvenaid, aim to support synaptic function through nutritional intervention.[6] this compound's mechanism of preserving synaptic integrity through receptor antagonism presents a pharmacological parallel to this concept.
The development of cAC253, with its improved drug-like properties, positions amylin receptor antagonism as a competitive and promising strategy in the multifaceted fight against Alzheimer's disease. Future research should focus on direct comparative efficacy studies and further elucidation of the downstream signaling pathways to fully realize the therapeutic potential of this class of compounds.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Souvenaid for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linear AC253 vs. Cyclic AC253: Brain Permeability and Therapeutic Potential
A critical challenge in the development of neurotherapeutics is overcoming the blood-brain barrier (BBB). This is particularly true for peptide-based drugs, which are often susceptible to proteolytic degradation and exhibit poor central nervous system (CNS) penetration. This guide provides a detailed comparison of linear AC253, an antagonist of the amylin receptor implicated in Alzheimer's disease pathology, and its cyclized analogue, cAC253, with a focus on brain permeability and related pharmacokinetic properties.
The data presented herein, primarily from a comprehensive study by Soudy et al. (2017), demonstrates that the cyclization of AC253 significantly enhances its ability to cross the BBB, improves its stability, and increases its binding affinity to the target receptor, highlighting a promising strategy for the development of peptide-based CNS therapeutics.[1][2][3]
Performance Comparison: Linear AC253 vs. Cyclic AC253
The cyclization of the AC253 peptide results in a marked improvement in its pharmacokinetic and pharmacodynamic properties, rendering it a more viable candidate for systemic administration in the treatment of neurodegenerative diseases.[1]
| Parameter | Linear AC253 | Cyclic AC253 | Fold Change | Reference |
| Brain Fluorescence Intensity (2h post-injection) | ~2x saline control | ~2.8x saline control | ~1.4x higher than linear AC253 | [4] |
| Proteolytic Stability (t1/2 in human serum) | ~2 hours | ~14 hours | 7-fold increase | |
| Receptor Binding Affinity | Effective | Enhanced | Not quantified |
Table 1: Quantitative comparison of key performance parameters between linear AC253 and cyclic AC253.
Brain Permeability Assessment
The ability of a therapeutic agent to penetrate the brain is paramount for its efficacy in treating CNS disorders. In vivo and ex vivo imaging studies using fluorescently labeled peptides have demonstrated the superior brain permeability of cAC253 compared to its linear counterpart.
In Vivo and Ex Vivo Imaging
Following intraperitoneal (IP) injection in wild-type mice, both Cy5-labeled AC253 and cAC253 were detected in the brain. However, ex vivo brain imaging 2 hours post-injection revealed a significantly higher fluorescence signal for cAC253. The signal from cAC253 was approximately 1.4-fold higher than that of linear AC253, indicating more efficient passage across the blood-brain barrier.
Interestingly, the brain uptake of cAC253 was found to correlate with the expression levels of the amylin receptor. In a mouse model of Alzheimer's disease (TgCRND8), which overexpresses the amylin receptor, the brain accumulation of cAC253 was increased by 45% compared to wild-type mice. Conversely, in heterozygous CTR knockdown mice with reduced amylin receptor expression, the brain fluorescence of cAC253 was decreased by 30%. This suggests a receptor-mediated transport mechanism may contribute to the brain uptake of cAC253.
Experimental Protocols
Synthesis of Cyclic AC253
The cyclic AC253 (cAC253) peptide was synthesized by adding cysteine residues to both the N- and C-termini of the linear AC253 sequence. A disulfide bond was then formed between these two cysteine residues to create the cyclized structure. The primary amino acid sequence of linear AC253 is NH2-LGRLSQELHRLQTYPRTNTGSNTY-COOH.
In Vivo and Ex Vivo Brain Permeability Studies
-
Animal Models: Wild-type mice, TgCRND8 mice (an Alzheimer's disease model), and heterozygous CTR knockdown mice were used.
-
Peptide Labeling and Administration: Linear AC253 and cAC253 were labeled with the near-infrared fluorescent dye Cy5. The labeled peptides were administered via a single intraperitoneal injection.
-
In Vivo Imaging: Real-time in vivo brain imaging was performed at various time points (0, 2, and 24 hours) post-injection using a Kodak imager to visualize the presence of the fluorescently labeled peptides in the brain.
-
Ex Vivo Imaging and Quantification: At 2 hours post-injection, mice were euthanized, and their brains were excised for ex vivo imaging. The fluorescence intensity in the whole brain was quantified to compare the brain uptake of the linear and cyclic peptides.
-
Histological Analysis: Brain tissue was sectioned and examined under a fluorescence microscope to determine the localization of the peptides within the brain.
Proteolytic Stability Assay
-
Incubation: Linear AC253 and cAC253 were incubated in human serum at 37°C.
-
Sampling: Aliquots were taken at different time points.
-
Analysis: The amount of intact peptide at each time point was determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The half-life (t1/2) of each peptide was then calculated.
Signaling Pathways and Mechanism of Action
AC253 is an antagonist of the amylin receptor, a G protein-coupled receptor (GPCR) that is a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). In the context of Alzheimer's disease, it is hypothesized that amyloid-β (Aβ) oligomers can aberrantly activate the amylin receptor, leading to downstream signaling cascades that contribute to neuronal dysfunction and cell death.
The activation of the amylin receptor by Aβ or amylin can trigger several intracellular signaling pathways, including the activation of adenylyl cyclase leading to increased cyclic AMP (cAMP) and protein kinase A (PKA) activity, as well as the mobilization of intracellular calcium (Ca2+). These events can, in turn, activate other downstream kinases such as mitogen-activated protein kinase (MAPK) and Akt, ultimately leading to apoptosis. AC253 and its cyclic form, cAC253, exert their neuroprotective effects by blocking the binding of Aβ to the amylin receptor, thereby inhibiting these toxic downstream signaling events.
References
- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]
- 3. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Affinity of Amylin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of commonly studied amylin receptor antagonists. The data presented is intended to assist researchers in selecting appropriate tools for investigating the physiological and pathological roles of the amylin receptor system and to support drug development efforts targeting this receptor complex.
Introduction to Amylin Receptors and their Antagonists
Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a crucial role in glucose homeostasis. It exerts its effects by binding to amylin receptors (AMYRs), which are heterodimeric G protein-coupled receptors. These receptors consist of a core calcitonin receptor (CTR) associated with one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3, which give rise to the AMY1, AMY2, and AMY3 receptor subtypes, respectively.[1][2] Dysregulation of amylin signaling has been implicated in metabolic diseases such as diabetes and obesity, as well as in neurodegenerative disorders like Alzheimer's disease, making amylin receptors a significant therapeutic target.[][4]
Amylin receptor antagonists are invaluable tools for elucidating the function of these receptors and for developing novel therapeutics. These antagonists are typically peptide derivatives of endogenous ligands like salmon calcitonin (sCT) or calcitonin gene-related peptide (CGRP).[5][6] This guide focuses on a comparative analysis of the binding affinities of several widely used amylin receptor antagonists.
Comparative Binding Affinity of Amylin Receptor Antagonists
The binding affinities of amylin receptor antagonists are typically determined through competitive radioligand binding assays, which measure the ability of an unlabeled antagonist to displace a radiolabeled ligand from the receptor. The data are commonly reported as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the negative logarithm of the antagonist's equilibrium dissociation constant (pKB). Lower Ki and IC50 values, and higher pKB values, indicate a higher binding affinity.
The following table summarizes the reported binding affinities of several key amylin receptor antagonists for the human amylin receptor subtypes. It is important to note that binding affinities can vary depending on the experimental conditions, cell type, and radioligand used.
| Antagonist | Receptor Subtype | Binding Affinity | Reference |
| AC187 | AMY1a | pKB = 8.02 | [7] |
| AMY3a | pKB = 7.68 | [7] | |
| Amylin Receptor (general) | IC50 = 0.48 nM; Ki = 0.275 nM | [8] | |
| AC253 (cyclic) | AMY3 | IC50 ≈ 0.3 µM | [8] |
| sCT(8-32) | AMY1a / AMY3a | Potent Antagonist | [6] |
| CGRP(8-37) | AMY1a / AMY3a | Weak to Moderate Antagonist | [][5] |
| Pramlintide | Amylin Receptors | Ki = 0.023 nM (agonist binding) | [9] |
Note: Data for the AMY2 receptor subtype is limited in the current literature. Pramlintide is an amylin analog and functions as an agonist; its antagonist binding affinity data is not widely reported.[9][10] The Ki value provided for Pramlintide reflects its affinity as an agonist.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of an unlabeled amylin receptor antagonist by measuring its ability to compete with a radiolabeled ligand for binding to amylin receptors expressed in a cell line.
Materials:
-
Cell Culture: HEK293 or CHO cells stably co-expressing the human calcitonin receptor and the desired RAMP (RAMP1, RAMP2, or RAMP3).
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Radioligand: Typically [¹²⁵I]-labeled rat amylin or [¹²⁵I]-CGRP.
-
Unlabeled Antagonists: A series of concentrations of the test compounds.
-
Binding Buffer: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the cells expressing the desired amylin receptor subtype to a high density.
-
Harvest the cells and homogenize them in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend it in binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of the unlabeled antagonist to the wells.
-
Add a fixed concentration of the radioligand to each well.
-
For determining non-specific binding, add a high concentration of unlabeled amylin to a set of wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each antagonist concentration.
-
Plot the specific binding as a function of the antagonist concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Amylin Receptor Signaling Pathway and Antagonism
Caption: Amylin receptor signaling cascade and the mechanism of its antagonism.
Workflow of a Competitive Binding Assay
Caption: Step-by-step workflow of a competitive radioligand binding assay.
References
- 1. Amylin receptor - Wikipedia [en.wikipedia.org]
- 2. What are Amylin receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Mono and dual agonists of the amylin, calcitonin, and CGRP receptors and their potential in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. go.drugbank.com [go.drugbank.com]
Comparative Analysis of Amylin Receptor Antagonists: AC 253 and AC187
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of AC 253 and AC187, supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of two widely used amylin receptor antagonists, this compound and AC187. Both peptides are instrumental in studying the physiological roles of amylin and its involvement in pathological conditions, notably in metabolic disorders and neurodegenerative diseases such as Alzheimer's. Their primary mechanism of action involves the blockade of amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[1][2] This antagonism is crucial for elucidating the downstream signaling pathways and for developing potential therapeutic interventions.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters for this compound and AC187 based on available in vitro data. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions.
Table 1: Receptor Binding Affinity and Potency
| Parameter | This compound | AC187 | Reference(s) |
| Amylin Receptor Binding | |||
| IC50 | Not explicitly found | 0.48 nM | [3][4] |
| Ki | Not explicitly found | 0.275 nM; 79 pM | [3] |
| Adrenomedullin Receptor Binding | |||
| IC50 | 25 nM | 129 nM | |
| Receptor Selectivity | |||
| Over Calcitonin Receptor | Not explicitly found | 38-fold | |
| Over CGRP Receptor | Not explicitly found | 400-fold |
Table 2: Functional Antagonism
| Experimental Readout | This compound | AC187 | Reference(s) |
| Inhibition of cAMP Production | Effective at micromolar concentrations | Effective antagonist | |
| Neuroprotection against Aβ Toxicity | Blocks Aβ-induced cell death | Blocks Aβ-induced neurotoxicity and caspase activation |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and AC187 are provided below. These protocols are representative and may require optimization for specific experimental setups.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50, Ki) of this compound and AC187 to the amylin receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the amylin receptor subtype of interest (e.g., HEK293 cells transfected with CTR and RAMPs).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled amylin analog (e.g., ¹²⁵I-amylin).
-
Competition: Add increasing concentrations of unlabeled this compound or AC187 to the wells.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the functional antagonism of this compound and AC187 on amylin-stimulated cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Plate cells expressing the amylin receptor in a multi-well plate and grow to near confluence.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound or AC187 for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Add a fixed concentration of an amylin receptor agonist (e.g., human amylin) to stimulate cAMP production.
-
Incubation: Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the potency of inhibition.
Neuroprotection Assay (MTT Assay)
Objective: To evaluate the protective effects of this compound and AC187 against amyloid-β (Aβ)-induced cytotoxicity.
Methodology:
-
Cell Culture: Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or AC187 for a specified duration (e.g., 1-2 hours).
-
Aβ Treatment: Add a toxic concentration of pre-aggregated Aβ oligomers to the cell cultures.
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Caspase Activation Assay
Objective: To measure the inhibition of Aβ-induced apoptosis by this compound and AC187 through the quantification of caspase activity.
Methodology:
-
Cell Treatment: Treat neuronal cells with Aβ oligomers in the presence or absence of this compound or AC187 as described in the neuroprotection assay.
-
Cell Lysis: After the treatment period, lyse the cells to release intracellular contents.
-
Caspase Assay: Use a commercially available fluorometric or colorimetric assay kit specific for an executioner caspase (e.g., caspase-3/7). These assays typically use a caspase-specific peptide substrate conjugated to a reporter molecule.
-
Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase activity.
-
Data Analysis: Compare the caspase activity in treated cells to that in control cells to determine the extent of inhibition by the antagonists.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and AC187 and a general workflow for their comparative evaluation.
Caption: Amylin receptor signaling cascade and points of antagonism.
Caption: Workflow for comparative evaluation of this compound and AC187.
References
Cyclic AC253 Demonstrates Superior In Vivo Efficacy Over Linear AC253 in Alzheimer's Disease Mouse Model
A head-to-head comparison reveals that the cyclized form of the amylin receptor antagonist, AC253 (cAC253), exhibits enhanced pharmacokinetic properties and greater therapeutic potential in a transgenic mouse model of Alzheimer's disease compared to its linear counterpart. Key advantages of cAC253 include superior brain permeability, increased stability, and a stronger binding affinity for its target, the amylin receptor.[1][2][3] These attributes translate to improved cognitive outcomes and a reduction in Alzheimer's-associated pathology following systemic administration.
Enhanced Pharmacokinetics and Brain Penetration
The structural modification of cyclizing the AC253 peptide results in a significant improvement in its stability and ability to cross the blood-brain barrier. In vivo imaging studies have demonstrated that cAC253 has a stronger fluorescence signal in the brain at all observed time points compared to linear AC253, with a peak signal 1.4-fold higher than the linear form two hours after intraperitoneal injection.[4] This enhanced brain penetration is crucial for targeting the central nervous system.
Furthermore, cAC253 shows a markedly increased resistance to enzymatic degradation.[1] The half-life of cAC253 in human serum is approximately seven hours, a seven-fold increase compared to the one-hour half-life of linear AC253. This improved stability ensures a longer duration of action and greater bioavailability.
Comparative In Vivo Efficacy
In a transgenic mouse model of Alzheimer's disease (TgCRND8), peripherally administered cAC253 demonstrated significant improvements in cognitive function. Mice treated with cAC253 showed improved performance in the Morris Water Maze test, a measure of spatial memory and learning. In contrast, the linear AC253 required direct intracerebroventricular administration to achieve cognitive benefits.
Beyond cognitive improvements, cAC253 treatment also led to a significant reduction in the amyloid plaque burden in the brains of TgCRND8 mice. This was accompanied by an increase in synaptic integrity markers and a reduction in microglial activation, indicating a potential disease-modifying effect.
Quantitative Data Summary
| Parameter | Linear AC253 | Cyclic AC253 (cAC253) | Reference |
| Pharmacokinetics | |||
| Half-life in human serum | 1 hour | 7 hours | |
| Brain Permeability (Fluorescence Signal vs. Saline) | 2-fold higher | 2.8-fold higher | |
| Brain Permeability (cAC253 vs. Linear AC253) | - | 1.4-fold higher signal | |
| In Vitro Activity | |||
| Amylin Receptor (AMY3) Inhibition (IC50) | ~0.85 µM | ~0.3 µM | |
| In Vivo Efficacy (TgCRND8 mice) | |||
| Administration Route for Cognitive Improvement | Intracerebroventricular | Intraperitoneal | |
| Effect on Amyloid Plaque Burden | Not Assessed via peripheral administration | Significant Reduction | |
| Effect on Synaptic Integrity | Increased (via ICV) | Increased | |
| Effect on Microglial Activation | Reduced (via ICV) | Reduced |
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: Amyloid precursor protein-overexpressing TgCRND8 mice were used as a model for Alzheimer's disease.
-
Linear AC253 Administration: Administered intracerebroventricularly (ICV) for 5 months.
-
Cyclic AC253 (cAC253) Administration: Administered intraperitoneally (IP) three times a week for 10 weeks at a dose of 200 μg/kg.
In Vivo Imaging for Brain Permeability
-
Fluorescently labeled (Cy5) linear AC253 and cAC253 were administered intraperitoneally to wild-type mice.
-
Near-infrared fluorescence (NIRF) brain imaging was conducted at 0, 2, and 24 hours post-injection using a Kodak imager to visualize and quantify brain penetration.
-
Ex vivo brain imaging was also performed to confirm the in vivo findings.
Proteolytic Stability Assay
-
The stability of both linear AC253 and cAC253 was assessed in human serum at 37°C.
-
The amount of intact peptide at various time points was quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Cognitive Function Assessment
-
The Morris Water Maze (MWM) test was used to evaluate spatial memory and learning in TgCRND8 mice.
-
Mice were trained to find a hidden platform in a pool of water, and escape latencies were recorded over several trial sessions.
Immunohistochemistry
-
Brain sections from treated and control mice were analyzed to detect and quantify amyloid plaques.
Signaling Pathway and Experimental Workflow
The therapeutic effects of both linear and cyclic AC253 are mediated through the antagonism of the amylin receptor. In the context of Alzheimer's disease, amyloid-β (Aβ) can aberrantly activate the amylin-3 receptor subtype (AMY3), leading to downstream signaling cascades that contribute to neurotoxicity and cell death. AC253 and cAC253 act by blocking this interaction, thereby mitigating the detrimental effects of Aβ.
References
- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]
- 3. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AC253 Cross-Reactivity Profile: A Comparative Guide for Researchers
A detailed analysis of the binding affinity and functional activity of the amylin receptor antagonist, AC253, across related G protein-coupled receptors.
AC253 is a well-established antagonist of the amylin receptor 3 (AMY3), playing a crucial role in studying the physiological and pathological roles of amylin, particularly in metabolic diseases and neuroscience.[1] Given the homology within the calcitonin family of receptors, which includes receptors for calcitonin (CTR), calcitonin gene-related peptide (CGRP), and adrenomedullin (AM), understanding the cross-reactivity of AC253 is paramount for accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a comparative analysis of AC253's interaction with these related receptors, supported by available experimental data.
Quantitative Comparison of Receptor Binding and Functional Inhibition
The following table summarizes the available quantitative data for the binding affinity (Kd) and functional inhibition (IC50) of AC253 and its more potent cyclic analog, cAC253, at the AMY3 receptor. Data on direct comparative binding to CGRP, calcitonin, and adrenomedullin receptors is limited in the current literature; however, functional cross-reactivity with the adrenomedullin receptor has been reported.
| Compound | Receptor Target | Assay Type | Measured Value | Reference |
| AC253 | Amylin Receptor 3 (AMY3) | Cell Binding (Kd) | 2.6 ± 1.0 µM | [2] |
| AC253 | Amylin Receptor 3 (AMY3) | Functional (cAMP) Inhibition (IC50) | ~0.85 µM | [1] |
| cAC253 | Amylin Receptor 3 (AMY3) | Functional (cAMP) Inhibition (IC50) | ~0.3 µM | [1] |
| AC253 | Adrenomedullin Receptor | Functional (cAMP) Inhibition | Inhibition of adrenomedullin-stimulated cAMP production observed | |
| AC253 | CGRP Receptor | Functional | No reported interaction | |
| AC253 | Calcitonin Receptor | - | Data not available |
Note: The presented data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways
The amylin, CGRP, adrenomedullin, and calcitonin receptors are all Class B G protein-coupled receptors (GPCRs). Their primary signaling pathway involves coupling to the Gs alpha subunit, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[3][4][5][6] Some of these receptors can also couple to other G proteins, leading to the activation of alternative signaling cascades.[5][7]
Experimental Workflows and Protocols
The cross-reactivity of AC253 is typically assessed using two main types of in vitro assays: radioligand binding assays and functional cell-based assays.
Detailed Methodologies
Radioligand Binding Assay (Competitive Binding)
This assay measures the ability of a test compound (AC253) to displace a radiolabeled ligand that is known to bind to the target receptor.
-
Membrane Preparation: Cells or tissues expressing the receptor of interest (e.g., amylin, CGRP, calcitonin, or adrenomedullin receptors) are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, a fixed concentration of the appropriate radiolabeled ligand (e.g., ¹²⁵I-amylin, ¹²⁵I-CGRP) and a fixed amount of membrane preparation are added to each well.
-
Competition: A range of concentrations of the unlabeled competitor, AC253, is added to the wells.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each specific receptor-ligand pair.
-
Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor (AC253). A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of AC253 that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional cAMP Assay (Antagonist Mode)
This assay measures the ability of AC253 to block the increase in intracellular cAMP induced by a receptor-specific agonist.
-
Cell Culture: Cells stably or transiently expressing the receptor of interest are cultured in multi-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of AC253 for a defined period.
-
Agonist Stimulation: A fixed concentration of the cognate agonist for the target receptor (e.g., amylin, CGRP, calcitonin, or adrenomedullin) is added to the wells to stimulate cAMP production. The agonist concentration used is typically the EC50 or EC80 to ensure a robust signal.
-
Cell Lysis: After a specific incubation time, a lysis buffer is added to the wells to stop the reaction and release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are plotted as the cAMP concentration versus the concentration of AC253. A dose-response curve is generated to determine the IC50 value, which represents the concentration of AC253 that inhibits 50% of the agonist-induced cAMP production.
Summary of Cross-Reactivity
-
Amylin Receptors: AC253 is a potent antagonist of the AMY3 receptor, with a Kd in the low micromolar range.[2] The cyclic version, cAC253, shows enhanced potency.[1]
-
CGRP and Calcitonin Receptors: The current body of evidence suggests that AC253 has low to negligible cross-reactivity with CGRP receptors. There is a lack of specific data regarding the interaction of AC253 with the calcitonin receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenomedullin: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Decoding Specificity: A Comparative Analysis of AC 253 for the AMY3 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AC 253's performance against other antagonists for the Amylin 3 (AMY3) receptor, supported by experimental data. The AMY3 receptor, a heterodimer of the calcitonin receptor (CTR) and receptor activity-modifying protein 3 (RAMP3), has emerged as a promising therapeutic target, particularly in the context of metabolic and neurodegenerative diseases.
This compound is a well-characterized peptide antagonist of the AMY3 receptor.[1] It functions by competitively inhibiting the binding of endogenous ligands like amylin, thereby blocking downstream signaling pathways.[1] A cyclized version, cAC253, has been developed to enhance stability and binding affinity.[2] This guide will delve into the specificity of this compound and cAC253 for the AMY3 receptor, comparing their performance with other known amylin receptor antagonists.
Comparative Performance of AMY3 Receptor Antagonists
The following table summarizes the available quantitative data for this compound and its alternatives, highlighting their binding affinities and functional potencies at the AMY3 receptor.
| Compound | Type | Target | Binding Affinity (Kd/Ki) | Functional Antagonism (IC50/pKB/pA2) | Reference |
| This compound | Peptide Antagonist | AMY3 Receptor | ~2.6 µM (Kd) | ~0.85 µM (IC50) | [2] |
| cAC253 | Cyclic Peptide Antagonist | AMY3 Receptor | ~1.45 µM (Kd) | 0.3 µM (IC50) | [2] |
| AC187 | Peptide Antagonist | Amylin Receptors | 0.275 nM (Ki) | 7.68 (pKB for human AMY3A) | [3][4] |
| CGRP(8-37) | Peptide Fragment | Amylin/CGRP Receptors | - | ~7.0 (pKi for amylin responses) | [5] |
| human Amylin(8-37) | Peptide Fragment | Amylin Receptors | Weak antagonist | - | [6][7] |
Key Experimental Methodologies
The validation of this compound's specificity for the AMY3 receptor relies on a combination of binding and functional assays. Below are detailed protocols for the key experiments cited.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (like this compound) to displace a radiolabeled ligand from the AMY3 receptor.
Protocol:
-
Cell Culture: Utilize HEK293 cells stably expressing the human AMY3 receptor.
-
Membrane Preparation: Homogenize cells in a cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of a radiolabeled AMY3 agonist (e.g., ¹²⁵I-amylin).
-
Competition: Add increasing concentrations of the unlabeled antagonist (e.g., this compound or alternatives).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined and can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay (HTRF)
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the AMY3 signaling pathway.
Protocol:
-
Cell Plating: Seed HEK293 cells expressing the AMY3 receptor into a 384-well plate.
-
Compound Addition: Add increasing concentrations of the antagonist (e.g., this compound) to the wells, followed by a fixed concentration of an AMY3 agonist (e.g., human amylin).
-
Incubation: Incubate the plate to allow for receptor stimulation and cAMP production.
-
Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 acceptor and an anti-cAMP cryptate donor.
-
Detection: In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high FRET signal. Cellular cAMP competes with the cAMP-d2 tracer, leading to a decrease in the FRET signal. The signal is read on an HTRF-compatible plate reader.
-
Data Analysis: Plot the HTRF ratio against the antagonist concentration to determine the IC50 value, representing the concentration at which the antagonist inhibits 50% of the agonist-induced cAMP production.
MTT Neuroprotection Assay
This assay assesses the ability of an AMY3 antagonist to protect neuronal cells from the cytotoxic effects of amyloid-β (Aβ), whose toxicity can be mediated through the AMY3 receptor.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the AMY3 antagonist (e.g., this compound) for a specified period.
-
Aβ Exposure: Add a toxic concentration of Aβ oligomers to the wells.
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells) and plot it against the antagonist concentration to evaluate the neuroprotective effects.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amylin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for Actinium-253 (Ac-253) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of radioactive materials are paramount to ensuring laboratory safety and regulatory compliance. This document outlines the essential procedures for the safe disposal of Actinium-253 (Ac-253), a potent alpha-emitting radionuclide. Due to its relatively short half-life, the primary method of disposal for Ac-253 is decay-in-storage.
Understanding Actinium-253 and its Analogs
Actinium-253 is a radioactive isotope of actinium. In practice, information regarding its specific disposal procedures is often extrapolated from guidelines for more commonly used actinium isotopes with similar properties, such as Actinium-225 (Ac-225). The disposal of these isotopes is a critical radiation safety consideration.[1] One of the key methods for managing waste from shorter-lived isotopes like Ac-225 is "decay-in-storage".[1]
Quantitative Data for Actinium Isotopes
The following table summarizes key data for Actinium-225, which can serve as a proxy for understanding the radiological profile of short-lived actinium isotopes.
| Property | Value |
| Half-life | 10 days |
| Annual Limit on Intake | 0.3 microcuries |
| Financial Assurance Threshold | Not required |
| Primary Emission | Alpha particles |
Data based on Actinium-225 as a reference.[1]
Disposal Protocol: Decay-in-Storage
The decay-in-storage method is the standard procedure for the disposal of short-lived radioactive waste. This process involves storing the waste in a safe, shielded location until it has decayed to background radiation levels, at which point it can be disposed of as non-radioactive waste.
Experimental Workflow for Decay-in-Storage
The following diagram illustrates the step-by-step workflow for the decay-in-storage of Ac-253 waste.
Caption: Workflow for the decay-in-storage of Ac-253 waste.
Alternative Disposal Considerations
It is important to note that search results for "AC 253" can also refer to chemical products such as epoxy resins or hardeners.[2][3][4] These materials are considered hazardous chemical waste and require a different disposal protocol.
Disposal of Chemical "this compound" Products
If you are working with a chemical product labeled "this compound," refer to the manufacturer's Safety Data Sheet (SDS) for specific disposal instructions. In general, the disposal of such materials involves:
-
Containment: Keep the waste in its original or a compatible, sealed container.
-
Labeling: Clearly label the container as hazardous waste, indicating the contents.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[5]
Do not dispose of these chemical products down the drain or in regular trash.[3] They can be harmful to aquatic life and may have long-term adverse effects on the environment.[3]
Safety Precautions for Chemical "this compound"
When handling these chemical products, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work in a well-ventilated area to avoid inhaling vapors.[2][3] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[2][3]
References
Essential Safety and Logistics for Handling Actinium-253
Disclaimer: As of November 2025, detailed, publicly available information specific to the radiological properties, handling, and disposal of Actinium-253 (AC-253) is extremely limited. The following guidance is therefore based on conservative, general principles for handling potent alpha-emitting radionuclides with unknown decay characteristics. It is imperative that any laboratory planning to work with AC-253 consult with a qualified health physicist to conduct a thorough, site-specific risk assessment before commencing any experimental work.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is intended to serve as a foundational resource for establishing safe operational and disposal plans.
Radiological Hazard Assessment (General)
Actinium isotopes are known to be highly radiotoxic. While specific data for AC-253 is not available, it is prudent to assume it is a potent alpha emitter. Alpha particles themselves have a short range and are easily shielded by a layer of skin or paper. However, the primary hazard arises from internal exposure through inhalation, ingestion, or absorption through the skin. Furthermore, the decay of AC-253 may produce a cascade of daughter products that could emit beta particles and gamma radiation, posing an external radiation hazard.
Key Assumed Hazards of AC-253:
-
Primary Hazard: High-energy alpha emission, leading to significant internal radiation dose if inhaled or ingested.
-
Potential Secondary Hazards: The decay chain of AC-253 is unknown. It may include beta and gamma-emitting radionuclides, which would contribute to external dose rates and require additional shielding.
-
Contamination Risk: Like all alpha emitters, AC-253 poses a significant contamination risk. Airborne contamination is a primary concern.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to protect against both external contamination and internal exposure. The following table summarizes the recommended PPE for handling AC-253, assuming a high-risk alpha emitter with a potential for beta and gamma emissions.
| PPE Component | Specification | Purpose |
| Gloves | Double or triple layers of nitrile or latex gloves. | Prevents skin contamination. Multiple layers allow for safe removal of the outer, potentially contaminated layer. |
| Lab Coat/Coveralls | Disposable, full-body coveralls (e.g., Tyvek) with integrated hood and booties.[1] | Provides a barrier against surface contamination of skin and personal clothing. |
| Respiratory Protection | A full-face piece air-purifying respirator with P-100 or High-Efficiency Particulate Air (HEPA) filters. In high-risk operations, a powered air-purifying respirator (PAPR) may be required. | Protects against the inhalation of airborne radioactive particles. |
| Eye Protection | Safety goggles or a full-face shield.[2] | Protects the mucous membranes of the eyes from contamination. |
| Dosimetry | Whole-body dosimeter (for potential gamma radiation). Extremity dosimeters (ring badges) when handling sources. | Monitors occupational radiation exposure to penetrating radiation. |
Operational Plan: Step-by-Step Handling Procedure
All work with AC-253 must be performed in a designated radiological control area, within a certified fume hood, glove box, or hot cell, depending on the activity and the potential for airborne contamination and external radiation.
1. Preparation and Pre-Work Briefing:
-
Conduct a pre-work briefing with all personnel involved to review the protocol, potential hazards, and emergency procedures.
-
Ensure the work area is properly demarcated as a radiological control area.
-
Cover work surfaces with absorbent, plastic-backed paper to contain spills.
-
Verify that all necessary PPE, handling tools, and waste containers are readily available.
-
Ensure radiation survey meters (e.g., alpha scintillation probe, Geiger-Müller detector) are calibrated and operational.
2. Donning PPE:
-
Follow a strict donning procedure to ensure complete and proper coverage. A typical sequence is: inner gloves, coveralls, booties, outer gloves, and finally, respiratory and eye protection.
3. Handling AC-253:
-
Use long-handled tongs, forceps, or other remote handling tools to maximize the distance from the source.[3]
-
Work with the smallest quantities of AC-253 necessary for the experiment.
-
Perform all manipulations slowly and deliberately to prevent spills or the generation of aerosols.
-
Continuously monitor the work area for contamination using an appropriate survey meter.
4. Post-Experiment Monitoring and Decontamination:
-
After completing the experimental work, survey all tools, equipment, and the work area for contamination.
-
Decontaminate any contaminated items using appropriate cleaning agents. If an item cannot be decontaminated, it must be disposed of as radioactive waste.
-
Carefully survey your PPE for any contamination before doffing.
5. Doffing PPE:
-
Follow a strict doffing procedure to avoid cross-contamination. A typical sequence is: outer gloves, coveralls and booties (turning them inside out as they are removed), respiratory and eye protection, and finally, inner gloves.
-
Place all disposable PPE into a designated radioactive waste container.
-
Perform a final personal survey (hands, feet, and whole body) before leaving the radiological control area.
Experimental Workflow Diagram
Caption: Workflow for handling Actinium-253.
Disposal Plan
Radioactive waste containing AC-253 must be managed as alpha-emitting waste. Due to the unknown decay chain, it is prudent to assume it may also be contaminated with long-lived daughter products, potentially classifying it as high-level or transuranic waste depending on the concentration and specific activity.
1. Waste Segregation:
-
Segregate AC-253 waste at the point of generation.
-
Separate waste into solid and liquid forms.
-
Avoid mixing radioactive waste with hazardous chemical or biological waste.
2. Waste Characterization and Labeling:
-
All waste containers must be clearly labeled with the radiation symbol, the radionuclide (Actinium-253), the estimated activity, the date, and the waste form (solid, liquid, sharps).
-
Maintain a detailed log of all waste generated.
3. On-site Storage:
-
Store AC-253 waste in a designated, shielded, and secure radioactive waste storage area.
-
Shielding requirements will depend on the potential presence of gamma-emitting daughter products and must be determined by a health physicist.
-
The storage area should be well-ventilated to prevent the buildup of any gaseous decay products (such as Radon isotopes).
4. Final Disposal:
-
The final disposal of AC-253 waste must be handled by a licensed radioactive waste disposal facility.
-
The specific disposal pathway (e.g., near-surface disposal for low-level waste, or a deep geological repository for high-level waste) will depend on the final characterization of the waste.[3][4]
-
Contact your institution's Radiation Safety Officer (RSO) to coordinate the characterization, packaging, and shipment of the waste for disposal.
Logical Flow for AC-253 Waste Disposal
Caption: Disposal pathway for Actinium-253 waste.
References
- 1. dshs.texas.gov [dshs.texas.gov]
- 2. Radioactive Waste Disposal: Materials That Are Exempt or Below Regulatory Concern - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 3. Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From warhead to cancer-killer, the quest for more actinium-225 | Drug Discovery News [drugdiscoverynews.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
